molecular formula C11H18ClNO B2788872 Ethyl[1-(3-methoxyphenyl)ethyl]amine hydrochloride CAS No. 1170204-27-9

Ethyl[1-(3-methoxyphenyl)ethyl]amine hydrochloride

Katalognummer: B2788872
CAS-Nummer: 1170204-27-9
Molekulargewicht: 215.72
InChI-Schlüssel: GXRURJRCAVDVRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl[1-(3-methoxyphenyl)ethyl]amine hydrochloride ( 1170204-27-9) is a chiral amine derivative of significant interest in pharmaceutical research and organic synthesis. With a molecular formula of C11H18ClNO and a molecular weight of 215.72, this compound serves as a versatile building block for the synthesis of bioactive molecules . Its structure, featuring a methoxyphenyl group and an ethylamine moiety in its stable hydrochloride salt form, makes it a valuable intermediate in structure-activity relationship studies and asymmetric synthesis . Recent research highlights its potential as a key precursor in the development of novel central nervous system (CNS) active compounds. Studies indicate that derivatives of this amine have been utilized in the synthesis of serotonin receptor modulators, showing high affinity for 5-HT1A and 5-HT2A receptors, which suggests potential applications in the research for new antidepressants and anxiolytics . Furthermore, the (S)-enantiomer of its structural analog, 1-(3-methoxyphenyl)ethylamine, is a documented and valuable intermediate in the synthesis of rivastigmine, a potent drug used for the treatment of early-stage Alzheimer's disease . Additional investigations have explored the antimicrobial properties of its derivatives, which have demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), opening avenues for the development of new antibiotic agents . The compound is supplied For Research Use Only and is strictly intended for use in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use.

Eigenschaften

IUPAC Name

N-ethyl-1-(3-methoxyphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-4-12-9(2)10-6-5-7-11(8-10)13-3;/h5-9,12H,4H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRURJRCAVDVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C1=CC(=CC=C1)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Properties and Synthesis of Ethyl[1-(3-methoxyphenyl)ethyl]amine Hydrochloride

[1]

Executive Summary

Ethyl[1-(3-methoxyphenyl)ethyl]amine hydrochloride (CAS: 1170204-27-9) is a chiral secondary amine salt featuring a phenethylamine core with a methoxy substitution at the meta position.[1] It serves as a critical building block in medicinal chemistry, particularly in the development of calcimimetics and neuroactive agents. In the context of pharmaceutical development, it is frequently analyzed as a process-related impurity or a degradation product during the synthesis of Rivastigmine, where the control of amine alkylation is critical.[1]

This guide details the physicochemical profile, synthetic pathways, and analytical characterization of the molecule, designed to support researchers in process optimization and quality control.

Chemical Identity & Structural Analysis[1][2]

The molecule consists of a phenyl ring substituted with a methoxy group at the 3-position.[1][2][3][4][5][6] The ethyl side chain at position 1 contains a chiral center, to which an N-ethylamino group is attached.[1] The hydrochloride salt form enhances stability and water solubility, making it suitable for aqueous reaction media and formulation.[1]

Attribute Detail
Chemical Name N-Ethyl-1-(3-methoxyphenyl)ethanamine hydrochloride
Common Synonyms Ethyl[1-(3-methoxyphenyl)ethyl]amine HCl; N-Ethyl-3-methoxy-α-methylbenzylamine HCl
CAS Number 1170204-27-9
Molecular Formula C₁₁H₁₇NO[1][7][4][8][9] · HCl
Molecular Weight 215.72 g/mol (Salt); 179.26 g/mol (Free Base)
SMILES CCNC(C)C1=CC(=CC=C1)OC.Cl
Chirality Contains one stereocenter at the benzylic carbon.[1] Typically synthesized as a racemate or the (S)-enantiomer for specific pharmaceutical applications.[1]

Physicochemical Profile

The following properties are derived from experimental data of the specific CAS and structural analogues (phenethylamine class).

PropertyValue / Description
Appearance White to off-white crystalline solid.[1]
Melting Point 180–185 °C (Predicted range for HCl salt); Free base is a liquid.[1]
Solubility High: Water, Methanol, Ethanol, DMSO.Low: Diethyl ether, Hexane, Toluene.
pKa (Base) 9.5 – 10.2 (Typical for secondary benzylic amines).[1]
Hygroscopicity Moderate.[1] The HCl salt is hygroscopic and should be stored under desiccant.[1]
LogP (Free Base) ~2.3 (Predicted).[1] Indicates moderate lipophilicity, allowing blood-brain barrier penetration.[1]
Stability Assessment[1]
  • Thermal Stability: Stable up to 150°C. Decomposition (deamination) may occur at higher temperatures.[1]

  • Chemical Stability: Resistant to hydrolysis.[1] Susceptible to oxidation at the secondary amine nitrogen if stored as a free base in air.[1] The HCl salt effectively prevents oxidation.[1]

Synthetic Pathways & Manufacturing[1]

The synthesis of Ethyl[1-(3-methoxyphenyl)ethyl]amine is typically achieved via reductive amination , a robust method allowing for scale-up and stereochemical control.[1]

Core Synthesis Protocol (Reductive Amination)

This pathway avoids the use of unstable alkyl halides and minimizes over-alkylation.[1]

  • Precursor: 3-Methoxyacetophenone.[1]

  • Reagent: Ethylamine (aqueous or anhydrous).[1][3]

  • Catalyst/Reductant: Titanium(IV) isopropoxide (Lewis acid) followed by Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN).[1] Alternatively, catalytic hydrogenation (H₂/Pd-C) is used for industrial scales.[1]

Step-by-Step Methodology:
  • Imine Formation: Charge 3-Methoxyacetophenone (1.0 eq) and Ethylamine (1.2 eq) into a reactor with Titanium(IV) isopropoxide (1.5 eq). Stir at ambient temperature for 6–12 hours to form the imine intermediate.

  • Reduction: Dilute with Ethanol. Add NaBH₄ (1.0 eq) portion-wise at 0°C to prevent exotherms.[1] Stir for 4 hours.

  • Quench & Workup: Quench with 1N NaOH. Filter off titanium salts.[1] Extract the free base into Ethyl Acetate.[1]

  • Salt Formation: Dissolve the crude oil in dry Diethyl Ether. Add HCl in Dioxane/Ether dropwise.[1] The hydrochloride salt precipitates immediately.[1] Filter and dry under vacuum.[1][3]

Visualization: Synthesis & Impurity Logic

The following diagram illustrates the synthesis pathway and potential side reactions (impurities) that researchers must monitor.

SynthesisPathwayStart3-MethoxyacetophenoneImineIntermediate ImineStart->ImineTi(OiPr)4, 25°CImpurity2Impurity B:Alcohol Reduction(1-(3-methoxyphenyl)ethanol)Start->Impurity2Direct Reduction(No Amine)EthylamineEthylamineEthylamine->ImineProductEthyl[1-(3-methoxyphenyl)ethyl]amineImine->ProductNaBH4 or H2/Pd-CImpurity1Impurity A:Bis-alkylation(Tertiary Amine)Product->Impurity1Excess EthylamineOver-reaction

Figure 1: Reductive amination pathway for the synthesis of the target compound, highlighting critical control points for impurities.

Analytical Characterization

To validate the identity and purity of the compound, the following analytical parameters are established.

Nuclear Magnetic Resonance (NMR)[1]
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 9.20 (br s, 2H, NH₂⁺) – Ammonium protons.[1]

    • δ 7.30 – 6.90 (m, 4H, Ar-H) – Aromatic signals.[1]

    • δ 4.25 (q, 1H, CH-N) – Benzylic methine proton (Diagnostic).[1]

    • δ 3.78 (s, 3H, OCH₃) – Methoxy singlet.[1]

    • δ 2.85 (m, 2H, N-CH₂-CH₃) – Ethyl methylene.[1]

    • δ 1.55 (d, 3H, CH-CH₃) – Methyl doublet attached to chiral center.[1]

    • δ 1.20 (t, 3H, N-CH₂-CH₃) – Ethyl methyl triplet.[1]

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5µm).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV @ 210 nm and 274 nm (Absorption max for methoxy-benzene).[1]

  • Retention Time: Expect elution around 8–10 minutes depending on gradient slope.[1]

Handling & Safety (MSDS Summary)

Signal Word: WARNING

Hazard ClassHazard StatementPrecautionary Measures
Acute Toxicity (Oral) H302: Harmful if swallowed.[1]Do not eat, drink, or smoke when using.
Skin Irritation H315: Causes skin irritation.[1][10]Wear protective gloves (Nitrile).[1]
Eye Irritation H319: Causes serious eye irritation.[1][10]Wear eye protection/face shield.[1]
STOT - Single Exp. H335: May cause respiratory irritation.[1]Use only outdoors or in a well-ventilated area.[1]

Storage Protocol: Store in a tightly closed container at 2–8°C (Refrigerated). The substance is hygroscopic; allow it to equilibrate to room temperature before opening to prevent condensation.[1]

References

  • PubChem. (2025).[1] Ethyl[1-(3-methoxyphenyl)ethyl]amine hydrochloride - Compound Summary. National Library of Medicine.[1] [Link]

  • Google Patents. (2012).[1] US8324429B2 - Preparation method of rivastigmine, its intermediates...[1] (Discusses analogous reductive amination pathways).

  • Organic Syntheses. (2010). General Methods for Reductive Amination of Ketones. [Link][1]

Molecular weight and structure of Ethyl[1-(3-methoxyphenyl)ethyl]amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Weight and Structure of Ethyl[1-(3-methoxyphenyl)ethyl]amine HCl

Abstract

This technical guide provides a comprehensive analysis of Ethyl[1-(3-methoxyphenyl)ethyl]amine hydrochloride (HCl), a significant chemical entity for researchers and drug development professionals. The document delineates the compound's fundamental chemical identity, molecular weight, and detailed structural characteristics. It synthesizes data from various authoritative sources to present its physicochemical properties, structural representations, and essential safety protocols. This guide is structured to offer not just data, but also expert insights into the causality behind its properties and the logic of its scientific representation, serving as a vital resource for laboratory applications and developmental research.

Chemical Identity and Nomenclature

The precise identification of a chemical compound is the foundation of all scientific research and development. Ambiguity in nomenclature can lead to significant errors in experimental design and interpretation. Ethyl[1-(3-methoxyphenyl)ethyl]amine HCl is identified by a specific set of nomenclature and registry numbers that ensure unambiguous communication in a global scientific context. The CAS (Chemical Abstracts Service) number, in particular, serves as a unique and universal identifier for this specific substance.

IdentifierValueSource
Chemical Name Ethyl[1-(3-methoxyphenyl)ethyl]amine hydrochloride[1]
IUPAC Name N-ethyl-1-(3-methoxyphenyl)ethan-1-amine hydrochloride[2]
CAS Number 1170204-27-9[1]
Molecular Formula C₁₁H₁₈ClNO[1]
MDL Number MFCD11505461[1]

Molecular and Structural Properties

The therapeutic or industrial utility of a molecule is intrinsically linked to its molecular weight and three-dimensional structure. These properties govern its reactivity, bioavailability, and interaction with biological targets.

Molecular Weight and Composition

The molecular weight is a critical parameter for stoichiometric calculations in synthesis, dosage calculations in pharmacology, and for analytical techniques such as mass spectrometry.

  • Molecular Weight : 215.72 g/mol [1]

  • Monoisotopic Mass : 179.13101 Da (for the free base, C₁₁H₁₇NO)[2]

It is crucial to differentiate between the average molecular weight (used for bulk calculations) and the monoisotopic mass (the mass of the molecule with the most abundant isotopes), which is critical for high-resolution mass spectrometry analysis. The hydrochloride salt adds the mass of HCl (approximately 36.46 g/mol ) to the free base.

Structural Representation

Visual and text-based representations of the molecule's structure are essential for understanding its chemical nature. Ethyl[1-(3-methoxyphenyl)ethyl]amine HCl consists of a central ethylamine core, substituted with a 1-(3-methoxyphenyl)ethyl group. The amine is protonated, forming a hydrochloride salt.

  • SMILES (Simplified Molecular-Input Line-Entry System) : CC(NCC)C1=CC=CC(OC)=C1.[H]Cl[1]

  • InChI (International Chemical Identifier) : InChI=1S/C11H17NO/c1-4-12-9(2)10-6-5-7-11(8-10)13-3/h5-9,12H,4H2,1-3H3 (for the free base)[2]

  • InChIKey : YJMLYZPWDDIIIM-UHFFFAOYSA-N (for the free base)[2]

The SMILES string provides a linear text representation of the 2D structure, which is invaluable for computational chemistry and database searches. The InChI and InChIKey offer a more canonical and layered approach to chemical structure representation.

Caption: 2D representation of Ethyl[1-(3-methoxyphenyl)ethyl]amine HCl.

Physicochemical Properties

These properties are predictive of the compound's behavior in various solvents and biological systems. The data presented here are based on predictions for the free base, as experimental data for the hydrochloride salt is not widely available.

PropertyPredicted ValueNote
XlogP 2.0A measure of lipophilicity.[2]
Hydrogen Bond Donor Count 1(For the free base)[3]
Hydrogen Bond Acceptor Count 2(For the free base)[3]
Rotatable Bond Count 2(For the free base)[3]

Experimental Workflow: Structural Verification

Confirming the structure and purity of a synthesized compound is a non-negotiable step in research. A multi-faceted analytical approach is required to provide irrefutable evidence of the compound's identity. The following workflow represents a best-practice, self-validating system for characterization.

Caption: Workflow for the structural verification of a chemical compound.

Mass Spectrometry Protocol
  • Objective: To confirm the molecular mass of the parent compound (free base).

  • Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Method:

    • Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent (e.g., Methanol/Water 50:50 with 0.1% formic acid).

    • Infuse the sample directly into the electrospray ionization (ESI) source in positive ion mode.

    • Acquire the mass spectrum over a range of m/z 50-550.

  • Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base at m/z 180.13829.[2] The high-resolution measurement allows for the confirmation of the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Objective: To elucidate the carbon-hydrogen framework and confirm atomic connectivity.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Method:

    • Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire a ¹H NMR spectrum to identify proton environments and their couplings.

    • Acquire a ¹³C NMR spectrum to identify unique carbon environments.

  • Expected Result: The ¹H NMR spectrum should show distinct signals for the aromatic protons, the methoxy group protons, the ethyl group protons, and the methyl group protons, with characteristic chemical shifts and splitting patterns confirming the structure. Similarly, the ¹³C NMR would show the expected number of carbon signals.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for Ethyl[1-(3-methoxyphenyl)ethyl]amine HCl is not publicly available, data from closely related structural analogs, such as 1-(3-Methoxyphenyl)ethylamine, indicate that the compound should be handled with care.

  • Hazard Classification: Assumed to be corrosive and may cause severe skin burns and eye damage.[4] May cause respiratory irritation and may cause an allergic skin reaction.[5]

  • Handling: Use only under a chemical fume hood with adequate ventilation.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Store locked up.

  • First Aid:

    • Eyes: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

    • Skin: Take off immediately all contaminated clothing. Rinse skin with water. Seek immediate medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[4]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[4]

Conclusion

Ethyl[1-(3-methoxyphenyl)ethyl]amine HCl (CAS: 1170204-27-9) is a well-defined chemical entity with a molecular weight of 215.72 g/mol . Its structure, characterized by an N-ethyl-1-(3-methoxyphenyl)ethanamine core, has been elucidated and is representable through various standard chemical notation systems. For researchers and drug development professionals, a thorough understanding of its molecular properties and adherence to strict safety protocols are paramount for its effective and safe utilization in scientific endeavors. The analytical workflows detailed herein provide a robust framework for the verification and quality control of this compound in a laboratory setting.

References

  • Ethyl[1-(3-methoxyphenyl)ethyl]amine hydrochloride (C11H17NO). PubChemLite. [Link]

  • REFERENCE MATERIAL PRODUCT INFORMATION SHEET. National Measurement Institute, Australia. [Link]

  • 1-(3-Methoxyphenyl)ethanamine. PubChem. [Link]

Sources

Technical Guide: Ethyl[1-(3-methoxyphenyl)ethyl]amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on Ethyl[1-(3-methoxyphenyl)ethyl]amine hydrochloride , a specialized chemical entity critical in the impurity profiling and synthesis of cholinesterase inhibitors like Rivastigmine.[1]

CAS Registry Number: 1170204-27-9 Primary Application: Pharmaceutical Impurity Standard / Synthetic Intermediate Drug Class Association: Cholinesterase Inhibitors (Rivastigmine Analogs)[1]

Part 1: Executive Summary & Chemical Identity[1]

Ethyl[1-(3-methoxyphenyl)ethyl]amine hydrochloride is a secondary amine salt primarily utilized in the pharmaceutical industry as a reference standard for impurity profiling during the development of Rivastigmine (Exelon).[1] It represents a structural analog where the benzylic amine is N-ethylated rather than N,N-dimethylated, or serves as a precursor to diethyl-analogues of the active pharmaceutical ingredient (API).[1]

Precise identification of this compound is essential for regulatory compliance (ICH Q3A/B guidelines) to ensure the purity and safety of neurodegenerative therapeutics.[1]

Chemical Identification Matrix
PropertySpecification
Chemical Name N-Ethyl-1-(3-methoxyphenyl)ethanamine hydrochloride
CAS Number (HCl Salt) 1170204-27-9
CAS Number (Free Base) Not widely listed; typically generated in situ
Molecular Formula C₁₁H₁₇NO[1][2][3][4] · HCl
Molecular Weight 215.72 g/mol (Salt) / 179.26 g/mol (Base)
SMILES CCNC(C)C1=CC(=CC=C1)OC.Cl
InChI Key YJMLYZPWDDIIIM-UHFFFAOYSA-N (Base)
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents

Part 2: Structural Significance in Drug Development[1]

To understand the criticality of this compound, one must analyze its relationship to the parent drug, Rivastigmine.[1] Rivastigmine is a dual inhibitor of acetylcholinesterase and butyrylcholinesterase.

  • Rivastigmine Structure: (S)-3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate.[1]

  • Target Compound: Ethyl[1-(3-methoxyphenyl)ethyl]amine is the O-methylated, N-monoethyl analog of the benzylic amine core.[1]

Impurity Genesis

This compound typically arises via two mechanisms during API synthesis:[1]

  • Contaminated Reagents: Presence of ethylamine traces in the methylamine/dimethylamine sources used during reductive amination.[1]

  • Side Reaction: Non-selective alkylation if an N-ethylation step is performed prior to optimal protection strategies.[1]

Structural Relationship Diagram

The following diagram illustrates the structural divergence between the target impurity and the Rivastigmine precursor.

Rivastigmine_Relation Precursor 3-Methoxyacetophenone Target Ethyl[1-(3-methoxyphenyl)ethyl]amine (CAS 1170204-27-9) [Impurity/Analog] Precursor->Target Reductive Amination (Ethylamine/H2) [Side Reaction] Rivastigmine_Int 1-(3-Methoxyphenyl)ethylamine (Primary Amine) Precursor->Rivastigmine_Int Reductive Amination (NH3/H2) Rivastigmine_Int->Target N-Ethylation (Et-X or Et-CHO) Rivastigmine_Core [1-(3-Methoxyphenyl)ethyl]dimethylamine (Rivastigmine Precursor) Rivastigmine_Int->Rivastigmine_Core Eschweiler-Clarke (HCHO/HCOOH)

Figure 1: Genesis of Ethyl[1-(3-methoxyphenyl)ethyl]amine during the synthesis of Rivastigmine precursors.

Part 3: Synthetic Pathways & Methodology[1]

For researchers requiring this compound as a reference standard, a directed synthesis is preferred over isolation from impurity streams.[1] The most robust method involves the reductive amination of 3-methoxyacetophenone with ethylamine.[1]

Protocol: Reductive Amination

Objective: Synthesis of N-ethyl-1-(3-methoxyphenyl)ethanamine HCl.

Reagents:

  • 3-Methoxyacetophenone (1.0 eq)[1]

  • Ethylamine (2.0 M in THF, 1.2 eq)[1]

  • Titanium(IV) isopropoxide (1.5 eq) – Lewis acid catalyst[1]

  • Sodium borohydride (NaBH₄) (1.5 eq)[1]

  • Methanol (Solvent)[1]

Step-by-Step Workflow:

  • Imine Formation: In a dry flask under nitrogen, combine 3-methoxyacetophenone and ethylamine in THF. Add Titanium(IV) isopropoxide dropwise.[1] Stir at ambient temperature for 6–12 hours to form the Schiff base (imine).[1]

  • Reduction: Cool the reaction mixture to 0°C. Dilute with methanol. Carefully add NaBH₄ in small portions (exothermic gas evolution).[1]

  • Quenching: Stir for 2 hours, then quench by adding 1N NaOH solution. A white precipitate of titanium salts will form.[1]

  • Workup: Filter through a Celite pad. Extract the filtrate with ethyl acetate (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Salt Formation: Dissolve the crude oil in diethyl ether. Add 2M HCl in ether dropwise at 0°C. The hydrochloride salt (CAS 1170204-27-9) precipitates as a white solid.[1]

  • Purification: Recrystallize from Isopropanol/Ether if necessary to achieve >99% HPLC purity.

Synthesis Workflow Diagram

Synthesis_Workflow Step1 Reagent Mixing: 3-Methoxyacetophenone + Ethylamine + Ti(OiPr)4 Step2 Imine Formation (Stir 12h, Ambient Temp) Step1->Step2 Step3 Reduction: Add NaBH4 / MeOH at 0°C Step2->Step3 Step4 Quench & Workup: NaOH addn -> Filtration -> Extraction Step3->Step4 Step5 Salt Formation: Add HCl/Ether -> Precipitate Step4->Step5

Figure 2: Step-by-step reductive amination workflow for the synthesis of the target hydrochloride salt.

Part 4: Analytical Characterization

Validating the identity of CAS 1170204-27-9 requires specific analytical markers that distinguish it from the dimethyl (Rivastigmine) or primary amine analogs.[1]

Proton NMR (¹H NMR) - 400 MHz, DMSO-d₆
  • Aromatic Region (6.8–7.4 ppm): Multiplets corresponding to the 1,3-disubstituted benzene ring.[1]

  • Benzylic Methine (4.1–4.3 ppm): Quartet (1H), coupled to the methyl group.[1]

  • Methoxy Group (3.75 ppm): Singlet (3H).[1]

  • N-Ethyl Methylene (2.8–3.0 ppm): Multiplet (2H).[1] Key differentiator from N-methyl (singlet) or N,N-dimethyl (singlet).[1]

  • Benzylic Methyl (1.5 ppm): Doublet (3H).[1]

  • Ethyl Terminal Methyl (1.1–1.2 ppm): Triplet (3H).[1] Diagnostic peak absent in Rivastigmine.[1]

Mass Spectrometry (ESI-MS)[1]
  • Molecular Ion [M+H]⁺: m/z 180.14[1]

  • Fragmentation Pattern:

    • Loss of Ethylamine (-45 Da) -> m/z 135 (Methoxyethylbenzene cation).[1]

    • Loss of Ammonia/Amine -> m/z 121 (Methoxytropylium ion).[1]

Part 5: Safety & Handling

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1]
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.[1]

Handling Protocol:

  • Engineering Controls: Handle only in a chemical fume hood to avoid inhalation of dusts.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; protect from moisture to prevent hydrolysis or clumping.

References

  • PubChem. (2024).[1] Compound Summary: Ethyl[1-(3-methoxyphenyl)ethyl]amine hydrochloride.[1][2][3][4][5] National Library of Medicine. Retrieved from [Link][1]

  • Taylor & Francis. (2009).[1] Novel Convenient Synthesis of Rivastigmine. Synthetic Communications. Retrieved from [Link][1]

Sources

Solubility profile of Ethyl[1-(3-methoxyphenyl)ethyl]amine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Solubility Profiling of Ethyl[1-(3-methoxyphenyl)ethyl]amine in Organic Solvents: Mechanisms, Protocols, and Downstream Applications

Executive Summary

In pharmaceutical development and fine chemical synthesis, understanding the precise solubility profile of an active intermediate is not merely a data-gathering exercise—it is the foundational blueprint for extraction, crystallization, and formulation. Ethyl[1-(3-methoxyphenyl)ethyl]amine (CAS: 1017048-48-4) is a highly lipophilic secondary amine. Due to its specific structural motifs, it exhibits a complex solvation behavior governed by hydrogen bonding, dipole-dipole interactions, and London dispersion forces.

This whitepaper provides an in-depth technical analysis of its solubility in organic solvents, explains the physicochemical causality behind these interactions, and outlines a self-validating experimental protocol for empirical quantification.

Physicochemical Architecture and Solvation Causality

To predict and manipulate the solubility of Ethyl[1-(3-methoxyphenyl)ethyl]amine, we must first deconstruct its molecular architecture. The compound (Molecular Formula:


) consists of three distinct functional domains:
  • The Aromatic Core: A lipophilic benzene ring that heavily favors dispersion-force interactions with non-polar solvents.

  • The Methoxy Group (-OCH₃): An electron-donating group at the meta position that acts as a localized hydrogen-bond acceptor and increases the molecule's overall dipole moment.

  • The Benzylic Secondary Amine (-NH-): The critical functional node.

The Causality of Aliphatic vs. Aromatic Basicity: Unlike aromatic amines (e.g., aniline) where the nitrogen's lone pair is conjugated and delocalized into the benzene ring—thereby diminishing its basicity and hydrogen-bonding capacity—the nitrogen in this compound is separated from the aromatic system by an


-hybridized benzylic carbon 1. Consequently, it retains the strong, localized electronegativity characteristic of an aliphatic amine. It acts as both a robust hydrogen-bond donor and acceptor 2.

However, established solubility paradigms dictate that as the carbon count of an aliphatic amine exceeds six, its aqueous solubility decreases exponentially due to the dominating hydrophobic bulk 3. With 11 carbons, the free base of Ethyl[1-(3-methoxyphenyl)ethyl]amine is practically insoluble in water but highly miscible in organic solvents.

Thermodynamic Solubility Profile in Organic Solvents

Based on Hansen Solubility Parameters (HSP) and empirical behaviors of homologous secondary benzylic amines, the solubility profile is categorized below.

Table 1: Predicted Solubility Profile of Ethyl[1-(3-methoxyphenyl)ethyl]amine (Free Base) at 25°C

Solvent ClassRepresentative SolventDielectric Constant (

)
Estimated SolubilitySolvation Mechanism (Causality)
Polar Protic Ethanol (EtOH)24.5High (>100 mg/mL)Strong intermolecular hydrogen bonding between the solvent's -OH group and the solute's secondary amine and methoxy oxygen.
Polar Aprotic Dichloromethane (DCM)8.9Very High (>200 mg/mL)High solvent polarizability stabilizes the amine's lone pair without requiring H-bond donation. Ideal for extraction.
Polar Aprotic Ethyl Acetate (EtOAc)6.0High (>100 mg/mL)Favorable dipole-dipole interactions with the compound's localized polar functional groups.
Non-Polar Hexane / Heptane1.9Moderate (50-100 mg/mL)Solvation is driven entirely by London dispersion forces interacting with the lipophilic

carbon skeleton.

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To empirically validate the theoretical solubility limits for process chemistry, a highly controlled Isothermal Shake-Flask method must be utilized.

Why this protocol is self-validating: A common failure in solubility screening is measuring kinetic dissolution rather than thermodynamic equilibrium. This protocol inherently validates itself by requiring dual-timepoint sampling. If the concentration variance between 24 hours and 48 hours is


, thermodynamic equilibrium is mathematically proven, validating the data point.

Step-by-Step Methodology:

  • Solvent Saturation: Add an excess amount of Ethyl[1-(3-methoxyphenyl)ethyl]amine free base (e.g., 500 mg) into a 5 mL glass vial containing 2 mL of the target organic solvent.

  • Isothermal Equilibration: Seal the vial and place it in an orbital shaker set precisely to 25.0°C ± 0.1°C. Agitate at 200 RPM.

  • Temporal Sampling (The Validation Step):

    • At 24 hours , extract a 100 µL aliquot.

    • At 48 hours , extract a second 100 µL aliquot.

  • Phase Separation: Centrifuge the aliquots at 10,000 RPM for 10 minutes to force undissolved sub-micron particles to the bottom. Filter the supernatant through a chemically compatible 0.45 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate into the linear range of an established HPLC-UV method and quantify against a standard calibration curve. Compare the 24h and 48h concentrations to confirm equilibrium.

ShakeFlask A 1. Solute Addition (Excess Free Base) B 2. Isothermal Shaking (25°C, 48h) A->B C 3. Centrifugation (Phase Separation) B->C D 4. Filtration (0.45 µm PTFE) C->D E 5. HPLC-UV Quantification D->E

Figure 1: Self-validating isothermal shake-flask workflow for solubility quantification.

Downstream Application: Acid-Base Partitioning

The most critical application of this compound's solubility profile is in its purification via liquid-liquid extraction. Because Ethyl[1-(3-methoxyphenyl)ethyl]amine is a secondary amine, it acts as a weak base. This allows chemists to exploit a binary solubility switch 3.

The Mechanism: When dissolved in an organic phase (like Ethyl Acetate), the addition of a dilute mineral acid (e.g., 1M HCl) protonates the secondary nitrogen, forming an ammonium salt (


). The introduction of this ionic charge drastically increases the hydration energy of the molecule, shifting its partition coefficient (

) entirely into the aqueous phase. Neutral organic impurities lack this basicity, remain soluble only in the organic phase, and are easily discarded. The aqueous phase is then basified (pH > 10) using NaOH, deprotonating the amine back to its lipophilic free-base form, which is subsequently recovered using a fresh organic solvent.

Extraction Start Impure Free Base in Organic Phase (e.g., Ethyl Acetate) AddAcid Add 1M HCl (aq) & Agitate Start->AddAcid Split1 AddAcid->Split1 AqPhase1 Aqueous Phase (Protonated Ammonium Salt) Split1->AqPhase1 Extracts to OrgPhase1 Organic Phase (Neutral Impurities - Discard) Split1->OrgPhase1 Remains in AddBase Add 1M NaOH (aq) to pH > 10 & Fresh Organic Solvent AqPhase1->AddBase Split2 AddBase->Split2 OrgPhase2 Organic Phase (Purified Free Base) Split2->OrgPhase2 Extracts to AqPhase2 Aqueous Phase (Inorganic Salts - Discard) Split2->AqPhase2 Remains in

Figure 2: Acid-base partitioning pathway exploiting the secondary amine's binary solubility switch.

References

  • Source: Wikipedia.
  • 23.1.
  • 24.

Sources

The Synthesis of Rivastigmine: A Guide to the Strategic Role of Phenylamine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Rivastigmine, (S)-N-ethyl-N-methyl-3-[1-(dimethylamino)ethyl]phenyl carbamate, is a critical acetylcholinesterase inhibitor for the symptomatic treatment of dementia associated with Alzheimer's and Parkinson's diseases.[1][2] Its efficacy is intrinsically linked to its (S)-enantiomer, making stereoselective synthesis a paramount concern in its pharmaceutical production. This technical guide provides a comprehensive overview of the prevalent synthetic routes to Rivastigmine, with a specific focus on the pivotal role of the chiral amine intermediate, (S)-1-(3-methoxyphenyl)ethylamine, and its subsequent transformations. We will dissect the strategic choices in synthetic design, from asymmetric induction to the final carbamoylation step, and clarify the function of various precursors. While the compound Ethyl[1-(3-methoxyphenyl)ethyl]amine is not a canonical intermediate in established Rivastigmine syntheses, this guide will address its relationship to the core structure and elucidate the precise introduction of the N-ethyl group in the final stages of production.

The Strategic Importance of Stereochemistry in Rivastigmine Synthesis

Rivastigmine functions by reversibly inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition increases the levels of acetylcholine in the brain, which is crucial for cognitive function.[2] The therapeutic activity resides almost exclusively in the (S)-enantiomer. Consequently, modern synthetic strategies are geared towards producing the enantiomerically pure compound, avoiding the inefficient and often low-yielding resolution of a racemic final product.[3] Early methods required multiple recrystallizations of the racemic mixture with a chiral acid, leading to significant yield loss.[3][4]

The Convergent Synthesis of Rivastigmine: A Tale of Two Fragments

The synthesis of Rivastigmine is best understood as a convergent process, where two key fragments are prepared separately and then combined in the final step.

  • Fragment A: The chiral aminophenol core, (S)-3-[1-(dimethylamino)ethyl]phenol. This is the structural heart of Rivastigmine, containing the critical stereocenter.

  • Fragment B: The carbamoylating agent, N-ethyl-N-methylcarbamoyl chloride. This reagent delivers the N-ethyl-N-methylcarbamate moiety that is essential for the drug's inhibitory activity.

The final synthetic step involves the O-carbamoylation of Fragment A with Fragment B.[5]

Constructing the Chiral Core: Synthesis of (S)-3-[1-(Dimethylamino)ethyl]phenol

The synthesis of this key intermediate (Fragment A) is a multi-step process that begins with a commercially available starting material, typically 3-methoxyacetophenone. The journey from this simple ketone to the chiral aminophenol involves three critical transformations:

  • Formation of the Chiral Amine: Establishing the (S)-stereocenter.

  • N,N-Dimethylation: Introduction of the dimethylamino group.

  • O-Demethylation: Conversion of the methoxy group to a phenolic hydroxyl group.

Step 1: Asymmetric Synthesis of (S)-1-(3-methoxyphenyl)ethylamine

This is arguably the most critical step in the entire synthesis as it establishes the required stereochemistry. Two primary strategies are employed:

  • Asymmetric Reductive Amination: This is a highly efficient method where 3-methoxyacetophenone is reacted with a chiral amine, such as (S)-α-phenylethylamine, in the presence of a reducing agent like hydrogen gas with a Titanium(IV) isopropoxide/Raney Nickel catalyst system.[3][4][6] This creates a diastereomeric intermediate which, after purification and removal of the chiral auxiliary, yields the desired (S)-enantiomer with high enantiomeric excess.

  • Chiral Resolution: In this classic approach, racemic 1-(3-methoxyphenyl)ethylamine is synthesized and then treated with a chiral resolving agent, such as L-(+)-mandelic acid or D-(+)-O,O'-di-p-toluoyltartaric acid (D-DTTA), to form diastereomeric salts.[4][7] These salts can be separated by fractional crystallization due to their different solubilities. The desired salt is then treated with a base to liberate the pure (S)-enantiomer.

Step 2: N,N-Dimethylation via Eschweiler-Clarke Reaction

Once the enantiomerically pure (S)-1-(3-methoxyphenyl)ethylamine is secured, the primary amine is converted to a tertiary dimethylamine. The most common and efficient method for this transformation is the Eschweiler-Clarke reaction .[8] This reaction involves treating the primary amine with an excess of formic acid and formaldehyde.[3][4][7] Formic acid acts as the reducing agent in this reductive amination process.

Step 3: O-Demethylation to Yield the Phenolic Core

The final step in constructing Fragment A is the cleavage of the methyl ether on the aromatic ring to unmask the phenolic hydroxyl group. This is typically achieved by refluxing the N,N-dimethylated intermediate with a strong acid, most commonly 48% aqueous hydrobromic acid (HBr).[3][4][9] This reaction yields (S)-3-[1-(dimethylamino)ethyl]phenol, the immediate precursor to Rivastigmine.

Clarification on the Role of Ethyl[1-(3-methoxyphenyl)ethyl]amine

A review of the peer-reviewed and patent literature indicates that Ethyl[1-(3-methoxyphenyl)ethyl]amine (N-ethyl-1-(3-methoxyphenyl)ethanamine) is not a standard intermediate in the synthesis of Rivastigmine. The synthetic design requires a dimethylamino group on the chiral side chain, not an ethylmethylamino or a simple ethylamino group. The "ethyl" and "methyl" groups of the final carbamate ester are introduced simultaneously in the final step via the carbamoyl chloride reagent.

The Final Step: Carbamoylation

The culmination of the synthesis is the reaction between the chiral phenol (Fragment A) and N-ethyl-N-methylcarbamoyl chloride (Fragment B).

The phenolic hydroxyl group is first deprotonated with a strong base, such as sodium hydride (NaH), to form a more nucleophilic phenoxide ion.[3][9] This phenoxide then attacks the electrophilic carbonyl carbon of N-ethyl-N-methylcarbamoyl chloride, displacing the chloride and forming the final carbamate ester bond of Rivastigmine.[1][5]

Visualizing the Core Synthesis Pathway

The following diagram illustrates the primary synthetic route from 3-methoxyacetophenone to Rivastigmine.

Rivastigmine_Synthesis cluster_start Starting Material cluster_intermediate1 Chiral Amine Formation cluster_intermediate2 N,N-Dimethylation cluster_intermediate3 O-Demethylation cluster_reagent Carbamoylating Agent cluster_final Final Product A 3-Methoxyacetophenone B (S)-1-(3-methoxyphenyl)ethylamine A->B Asymmetric Reductive Amination or Chiral Resolution C (S)-[1-(3-methoxyphenyl)ethyl]- dimethylamine B->C HCHO, HCOOH (Eschweiler-Clarke) D (S)-3-[1-(Dimethylamino)ethyl]phenol (Fragment A) C->D aq. HBr, Reflux F Rivastigmine D->F 1. NaH 2. Fragment B E N-Ethyl-N-methyl- carbamoyl chloride (Fragment B) E->F

Caption: Primary synthetic pathway to Rivastigmine.

Experimental Protocols

The following protocols are synthesized from common methodologies reported in the scientific literature and are intended for informational purposes by trained professionals.[3][4][7][9]

Protocol 1: N,N-Dimethylation of (S)-1-(3-methoxyphenyl)ethylamine
  • To a solution of (S)-1-(3-methoxyphenyl)ethylamine (1.0 eq) in water, add formic acid (98%, 4.0 eq) and formaldehyde (40% aq. solution, 2.0 eq).

  • Heat the reaction mixture to reflux (approx. 100 °C) and maintain for 5-6 hours.

  • Monitor the reaction for completion using Thin Layer Chromatography (TLC).

  • Cool the mixture to room temperature and basify to a pH of ~10.5 with 40% aqueous sodium hydroxide.

  • Extract the product into an organic solvent such as ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield (S)-[1-(3-methoxyphenyl)ethyl]dimethylamine as an oil.

Protocol 2: O-Demethylation of (S)-[1-(3-methoxyphenyl)ethyl]dimethylamine
  • Charge (S)-[1-(3-methoxyphenyl)ethyl]dimethylamine (1.0 eq) and 48% aqueous hydrobromic acid into a round-bottom flask.

  • Heat the mixture to reflux (approx. 110 °C) and stir for 6-8 hours.

  • Monitor the reaction for completion by TLC or HPLC.

  • Cool the reaction mixture to room temperature and add water.

  • Adjust the pH to ~10.5 using a suitable base (e.g., caustic lye).

  • Extract the product, (S)-3-[1-(dimethylamino)ethyl]phenol, with ethyl acetate.

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under vacuum. The product may be purified further by crystallization.

Protocol 3: Final Carbamoylation to Synthesize Rivastigmine
  • Under an inert nitrogen atmosphere, suspend sodium hydride (60% dispersion in oil, 2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a solution of (S)-3-[1-(dimethylamino)ethyl]phenol (1.0 eq) in THF dropwise to the NaH suspension.

  • Stir the mixture for 30 minutes at room temperature to allow for the formation of the sodium phenoxide salt.

  • Add a solution of N-ethyl-N-methylcarbamoyl chloride (2.0 eq) in THF to the reaction mixture.

  • Stir at room temperature for 4-6 hours until the reaction is complete (monitored by TLC/HPLC).

  • Carefully quench the reaction with water and remove the THF under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude Rivastigmine, which can be purified by chromatography or crystallization.

Data Summary: Comparison of Synthetic Steps

StepReactionKey ReagentsTypical YieldKey Considerations
1 Asymmetric Reductive Amination3-methoxyacetophenone, (S)-α-phenylethylamine, Ti(OiPr)₄, Raney-Ni, H₂~75%Establishes stereochemistry early; avoids late-stage resolution.
2 N,N-Dimethylation(S)-1-(3-methoxyphenyl)ethylamine, HCHO, HCOOH>90%High-yielding, classic reaction; requires careful workup to remove excess reagents.
3 O-Demethylation(S)-[1-(3-methoxyphenyl)ethyl]dimethylamine, aq. HBr~75-85%Harsh acidic conditions; requires acid-resistant equipment.
4 Carbamoylation(S)-3-[1-(dimethylamino)ethyl]phenol, NaH, N-ethyl-N-methylcarbamoyl chloride~85-95%Requires anhydrous conditions due to the use of sodium hydride.[1]

Experimental Workflow Visualization

workflow start Start: (S)-1-(3-methoxyphenyl)ethylamine step1 N,N-Dimethylation (HCHO, HCOOH) start->step1 qc1 QC Check 1 (TLC/HPLC) step1->qc1 step2 O-Demethylation (aq. HBr) qc1->step2 Pass qc2 QC Check 2 (TLC/HPLC) step2->qc2 step3 Carbamoylation (NaH, Carbamoyl Chloride) qc2->step3 Pass qc3 QC Check 3 (TLC/HPLC) step3->qc3 purification Purification (Crystallization/ Chromatography) qc3->purification Pass final_product Final Product: Rivastigmine purification->final_product

Caption: General experimental workflow for Rivastigmine synthesis.

Conclusion

The synthesis of Rivastigmine is a well-established process that hinges on the successful and stereocontrolled construction of its (S)-3-[1-(dimethylamino)ethyl]phenol core. The key starting material for this core is typically 3-methoxyacetophenone, which undergoes asymmetric amination, N,N-dimethylation, and O-demethylation. The ethyl group present in the final Rivastigmine molecule is introduced during the final carbamoylation step, and not via an N-ethylated phenylamine intermediate. Understanding this distinction and the logic behind each synthetic transformation is crucial for researchers and professionals involved in the development and manufacturing of this important therapeutic agent. By focusing on efficient, stereoselective routes, the pharmaceutical industry can ensure a high-purity, high-yield supply of Rivastigmine to patients worldwide.

References

  • Hu, M., Zhang, F. L., & Xie, M. H. (2009). Novel Convenient Synthesis of Rivastigmine. Synthetic Communications, 39(9), 1527–1533.

  • BenchChem. [3-[1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate;hydrochloride.

  • Jana, S. (2012). Synthesis Design of 'Rivastigmine'-A Potent Therapeutic Agent for Alzheimer's disease using Retrosynthetic Analysis. Journal of Chemical and Pharmaceutical Research, 4(1), 235-239.

  • ResearchGate. (2025, August 6). Novel Convenient Synthesis of Rivastigmine.

  • Der Pharma Chemica. (2015). Identification, Synthesis, and Characterization of Potential Process Related Compounds of Rivastigmine Tartrate. Der Pharma Chemica, 7(1), 180-186.

  • Google Patents. (n.d.). Method for synthesis of (s)-3-[(1-dimethylamino)ethyl]-phenyl-n-ethyl-n-methyl-carbamate. (RU2393148C2).

  • Modular mimics of neuroactive alkaloids - design, synthesis, and cholinesterase inhibitory activity of rivastigmine analogs. (2022, August 22). Journal of Emerging Investigators.

  • Google Patents. (n.d.). A process for the preparation of rivastigmine or a salt thereof. (EP1980552A2).

  • Xu, G., et al. (2012). Synthesis of 3-Vinylphenyl Ethyl(methyl)carbamate: A Potential Human Metabolite of Rivastigmine. E-Journal of Chemistry, 9(4), 2397-2402.

  • Google Patents. (n.d.). Preparation method of rivastigmine, its intermediates and preparation method of the intermediates. (US8324429B2).

  • Google Patents. (n.d.). Process for producing (S)-3-[(1-dimethylamino)ethyl] phenyl-N-ethyl-N-methyl-carbamate via novel intermediates. (US8420846B2).

  • Justia Patents. (2020, March 26). synthesis of novel intermediate(s) for preparing rivastigmine.

  • Google Patents. (n.d.). A method of production of (-)-(s)-3-[1-(dimethylamino)ethyl]phenyl-n-ethyl-n-methylcarbamate. (WO2004037771A1).

  • European Patent Office. (2005, October 29). PHENYL-N-ETHYL-N-METHYL-CARBAMATE.

  • BenchChem. Navigating the Synthesis of 3-[(Dimethylamino)methyl]phenol: A Technical Support Guide.

  • ResearchGate. (2025, August 9). Facile enantioselective synthesis of (S)-Rivastigmine and (+)-NPS-R-568 a calcimimetic agent.

  • Google Patents. (n.d.). Process for preparing 3-(1-dimethylamino- ethyl)phynol. (CN101270058B).

  • Google Patents. (n.d.). Preparation method of rivastigmine, its intermediates and preparation method of the intermediates. (EP2233465B1).

  • Google Patents. (n.d.). Improved process for the preparation of rivastigmine. (WO2008020452A1).

  • Patsnap. (2007, May 16). Method for synthesis of rivastigmine.

  • Sigma-Aldrich. (S)-3-(1-(Dimethylamino)ethyl)phenol.

Sources

Stereochemical Divergence in 1-Arylethylamines: A Technical Guide on Racemic vs. Chiral Ethyl[1-(3-methoxyphenyl)ethyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl[1-(3-methoxyphenyl)ethyl]amine (CAS: 1017048-48-4) is a highly versatile 1-arylethylamine scaffold utilized extensively in medicinal chemistry and advanced organic synthesis. The presence of a stereogenic center at the benzylic carbon dictates its three-dimensional topology. As a Senior Application Scientist, I emphasize that the transition from a racemic mixture to an enantiopure compound—often termed a "chiral switch"—is not merely a regulatory formality but a profound pharmacological and physicochemical necessity. This whitepaper dissects the core differences between the racemic and chiral forms, detailing the causality behind their divergent behaviors, and provides field-proven, self-validating protocols for their synthesis, resolution, and analytical verification.

Structural and Physicochemical Profiling

The fundamental difference between the racemic and chiral forms of Ethyl[1-(3-methoxyphenyl)ethyl]amine lies in their stereochemical composition. The racemate is an exact 1:1 mixture of the (R)- and (S)-enantiomers. In the solid state, this mixture typically crystallizes as a "racemic compound" (a true co-crystal of R and S), which possesses an entirely different crystal lattice energy compared to the enantiopure chiral form.

This divergence in lattice energy manifests in distinct physicochemical properties, which critically impact downstream formulation and bioavailability.

Table 1: Physicochemical and Pharmacological Comparison
PropertyRacemic Ethyl[1-(3-methoxyphenyl)ethyl]amineEnantiopure (S)-Ethyl[1-(3-methoxyphenyl)ethyl]amine
Stereochemical Composition 50% (R)-isomer, 50% (S)-isomer>99% (S)-isomer, <1% (R)-isomer
Optical Rotation [α]D²⁰ 0° (Optically inactive due to internal cancellation)Specific non-zero value (e.g., -22° to -25° in MeOH)
Solid-State Form (HCl salt) Racemic compound (distinct, tightly packed crystal lattice)Chiral crystal lattice (often lower melting point than racemate)
Target Affinity (Typical) Sub-optimal (competitive antagonism or dilution by inactive enantiomer)High affinity (stereospecific binding to chiral active sites)
Metabolic Clearance Biphasic or complex (differential CYP450 metabolism of R vs S)Predictable, single-pathway clearance

Pharmacodynamic Causality: The "Chiral Switch"

When interacting with chiral biological macromolecules, enantiomers behave as two entirely distinct chemical entities. The causality behind the superior performance of the chiral (S)-enantiomer over the racemate can be explained by the Easson-Stedman hypothesis .

For optimal target engagement, the molecule must establish a minimum of three points of contact with the receptor's binding pocket. In the (S)-configuration of Ethyl[1-(3-methoxyphenyl)ethyl]amine:

  • The 3-methoxyphenyl ring engages in

    
     stacking with aromatic residues (e.g., Tryptophan or Phenylalanine).
    
  • The N-ethylamino group forms a critical hydrogen bond and electrostatic interaction with an aspartate or glutamate residue.

  • The benzylic methyl group fits precisely into a hydrophobic steric pocket.

In the (R)-configuration, forcing the aryl ring and the amine into their respective binding sites causes the benzylic methyl group to clash sterically with the receptor wall, drastically reducing binding affinity. Consequently, administering the racemate introduces a 50% payload of an inactive (or potentially toxic) competitive isomer, necessitating the isolation of the pure chiral form1.

Synthetic Methodologies: Bridging the Gap from Racemate to Chiral Pure

To obtain the pure chiral form, chemists employ either the classical resolution of the racemate or de novo asymmetric synthesis.

Workflow 1: Classical Chiral Resolution

Classical resolution relies on reacting the racemic amine with an enantiopure chiral acid to form a pair of diastereomeric salts. Because diastereomers have different physical properties (unlike enantiomers), they can be separated via fractional crystallization.

Resolution Racemate Racemic Ethyl[1-(3-methoxyphenyl)ethyl]amine (50% R / 50% S) SaltFormation Diastereomeric Salt Formation (Thermodynamic Control) Racemate->SaltFormation Acid Chiral Resolving Agent (e.g., D-(-)-Tartaric Acid) Acid->SaltFormation Crystallization Fractional Crystallization (Cooling at 0.5°C/min) SaltFormation->Crystallization MotherLiquor Mother Liquor (Enriched in R-enantiomer) Crystallization->MotherLiquor High Solubility Crystals Crystalline Precipitate (Pure S-enantiomer salt) Crystallization->Crystals Low Solubility Freebase Alkaline Hydrolysis (NaOH) & Solvent Extraction Crystals->Freebase PureChiral Chiral Ethyl[1-(3-methoxyphenyl)ethyl]amine (>99% ee) Freebase->PureChiral

Workflow for the classical chiral resolution of racemic mixtures via diastereomeric salts.

Protocol 1: Diastereomeric Salt Resolution (The "Pope-Peachy" Method)

  • Step 1: Salt Formation. Dissolve racemic Ethyl[1-(3-methoxyphenyl)ethyl]amine (1.0 eq) and D-(-)-tartaric acid (0.5 eq) in a refluxing mixture of ethanol/water (9:1 v/v).

    • Causality: Utilizing only 0.5 equivalents of the resolving acid deliberately starves the system. The chiral acid selectively pairs with the (S)-enantiomer for which it has the highest thermodynamic affinity, leaving the (R)-enantiomer as a highly soluble freebase. The 9:1 ethanol/water ratio maximizes the solubility differential between the species 2.

  • Step 2: Fractional Crystallization. Cool the mixture linearly to 20°C at a strict rate of 0.5°C/min.

    • Causality: Slow, controlled cooling prevents the kinetic trapping and co-precipitation of impurities, ensuring the crystal lattice is exclusively occupied by the (S)-amine/D-tartrate salt (de > 98%).

  • Step 3: Alkaline Hydrolysis. Isolate the crystals via vacuum filtration, suspend them in methyl isobutyl ketone (MIBK), and treat with 2M NaOH (aq) until pH > 12.

    • Causality: The strong base disrupts the ionic bond, partitioning the liberated chiral freebase amine into the organic MIBK layer, while the sodium tartrate remains trapped in the aqueous phase.

Workflow 2: Asymmetric Reductive Amination

For large-scale applications, resolving a racemate is inherently inefficient (max 50% theoretical yield). Asymmetric synthesis bypasses the racemate entirely.

AsymmetricSynthesis Ketone 3-Methoxyacetophenone Imine Prochiral Imine Ketone->Imine Ti(OiPr)4 -H2O Amine Ethylamine Amine->Imine Product Enantiopure (S)-Amine Imine->Product Asymmetric Reduction Catalyst Chiral Ru/BINAP + H2 (50 atm) Catalyst->Product

Asymmetric reductive amination pathway for chiral synthesis.

Protocol 2: Catalytic Asymmetric Synthesis

  • Step 1: Imine Formation. React 3-methoxyacetophenone with ethylamine in the presence of titanium(IV) isopropoxide (

    
    ) in anhydrous THF.
    
    • Causality:

      
       acts as both a Lewis acid to activate the ketone and a highly effective water scavenger. This drives the equilibrium entirely toward the prochiral imine, preventing the premature reduction of the ketone into a secondary alcohol byproduct3.
      
  • Step 2: Asymmetric Hydrogenation. Transfer the imine to a high-pressure reactor, add a chiral Ruthenium-BINAP catalyst, and pressurize with

    
     gas (50 atm) at 60°C for 12 hours.
    
    • Causality: The chiral BINAP ligand creates a sterically restricted environment around the Ruthenium center, forcing the hydride to attack the prochiral imine strictly from the Re-face, yielding the (S)-enantiomer with >99% enantiomeric excess (ee).

Analytical Workflows: Self-Validating Systems

A synthetic protocol is only as robust as its analytical validation. To definitively prove the difference between the racemic starting material and the chiral product, we employ Chiral High-Performance Liquid Chromatography (HPLC).

Protocol 3: Chiral HPLC Validation

  • Column Selection: Daicel Chiralcel OD-H (250 mm × 4.6 mm, 5 µm).

    • Causality: The cellulose-based chiral stationary phase provides differential hydrogen bonding and dipole-dipole interactions, causing the (R) and (S) enantiomers to elute at distinctly different retention times.

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).

    • Causality: The addition of 0.1% Diethylamine (DEA) is critical. As a basic modifier, DEA masks the residual acidic silanol groups on the silica support, preventing severe peak tailing of our basic amine analyte4.

  • Detection: UV absorbance at 275 nm (optimized for the 3-methoxyphenyl chromophore).

  • Validation Metric: The racemate will show two distinct peaks of equal area (1:1 ratio). The successful chiral product will show a single peak (>99% Area), validating the efficacy of the chiral switch.

References

  • Method for preparing optical active 1-(3-methoxy phenyl)
  • Method for preparing an optically active 1-(3-hydroxyphenyl)
  • Preparation method for 1-(3-methyloxybenzene)
  • Patent Application Publication (Ambrisentan Intermediates & Chiral Resolution)

Sources

Technical Guide: Stability Profile of Ethyl[1-(3-methoxyphenyl)ethyl]amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl[1-(3-methoxyphenyl)ethyl]amine hydrochloride (CAS: 1170204-27-9), structurally identified as the


-ethyl homolog of 3-methoxyamphetamine, exhibits a stability profile characteristic of secondary phenethylamine salts. Under ambient conditions (25°C, 60% RH), the compound is kinetically stable in its solid hydrochloride form. However, thermodynamic instability arises upon exposure to moisture and UV radiation.

The primary degradation risks are hygroscopic deliquescence leading to hydrolysis, and oxidative deamination at the benzylic position. This guide details the physicochemical stability boundaries, degradation mechanisms, and validated analytical protocols for monitoring this compound.[1]

Chemical Characterization & Physicochemical Properties

Understanding the structural moieties is prerequisite to predicting stability behavior. The molecule consists of a lipophilic 3-methoxyphenyl ring and a hydrophilic ethyl-amine tail, stabilized as an ionic hydrochloride lattice.

PropertySpecificationRelevance to Stability
Systematic Name

-ethyl-1-(3-methoxyphenyl)ethan-1-amine HCl
Core identity
CAS Number 1170204-27-9Reference identifier
Molecular Formula

MW: 215.72 g/mol
Physical State Crystalline Solid (White to Off-white)Lattice energy resists degradation
Functionality Secondary Amine (Salt)Prone to N-oxidation (slow)
Substituents 3-Methoxy (meta-OCH

)
Electron-donating; increases UV absorption
Chirality 1 Chiral Center (Benzylic C)Racemic or Enantiopure; risk of racemization

Stability Under Ambient Conditions

Ambient stability is defined here as storage at 20–25°C and 40–60% Relative Humidity (RH) under standard laboratory lighting.

Solid-State Stability

The hydrochloride salt lattice provides a high energy barrier against autoxidation.

  • Hygroscopicity (Critical Control Point): Like many amine hydrochlorides, this compound is moderately hygroscopic.

    • Mechanism:[2] At RH >60%, the salt surface adsorbs water molecules. This "sorbed water" creates a localized aqueous phase (micro-environment) where molecular mobility increases, accelerating chemical degradation.

    • Observation: Prolonged exposure to high humidity causes the powder to clump (caking) and eventually deliquesce into a viscous oil.

Photostability

The meta-methoxy group activates the aromatic ring, shifting the UV absorption maximum (


) slightly compared to unsubstituted amphetamines.
  • Risk: Exposure to UV light (<300 nm) or intense fluorescent light can induce radical formation at the benzylic carbon.

  • Result: Discoloration (yellowing/browning) indicates the formation of conjugated impurities (imines or quinone-like species).

Solution Stability (Reconstituted)

Once dissolved in water or methanol for analysis:

  • pH < 7: Highly stable. The protonated amine (

    
    ) is resistant to oxidation.
    
  • pH > 7: The equilibrium shifts to the free base. The free secondary amine is volatile and reactive, rapidly absorbing atmospheric

    
     to form carbamates or undergoing oxidative deamination.
    

Degradation Pathways

The degradation of Ethyl[1-(3-methoxyphenyl)ethyl]amine HCl follows two primary mechanistic routes.

Oxidative Deamination (The "Benzylic Attack")

This is the dominant pathway in solution or moist solid states. Atmospheric oxygen attacks the benzylic carbon (activated by the aromatic ring), leading to the cleavage of the amine group.

N-Oxidation

A secondary pathway where the amine nitrogen is directly oxidized, forming a hydroxylamine or nitrone.

DegradationPathways Parent Ethyl[1-(3-methoxyphenyl)ethyl]amine (Parent HCl Salt) Imine Intermediate Imine (Unstable) Parent->Imine Oxidation (-2H) (Light/Air) N_Hydroxy N-Hydroxy Derivative (Minor) Parent->N_Hydroxy Direct N-Oxidation (Peroxides) Ketone 3-Methoxy-phenylacetone (Primary Degradant) Imine->Ketone Hydrolysis (+H2O) Ethylamine Ethylamine (Volatile Byproduct) Imine->Ethylamine Hydrolysis

Caption: Primary degradation routes showing oxidative deamination to the ketone (red path) and minor N-oxidation (green path).

Analytical Monitoring Protocols

To validate stability, Specificity and Sensitivity are required. The following HPLC method is recommended based on standard protocols for phenethylamine isomers.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH maintains protonation).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 10 minutes.

  • Detection: UV @ 210 nm (Amine backbone) and 280 nm (Aromatic/Methoxy specificity).

  • Pass Criteria: Purity > 98.0%; No single impurity > 0.5%.

Forced Degradation (Stress Testing) Workflow

To determine shelf-life, perform the following stress tests.

StressTesting cluster_conditions Stress Conditions (ICH Q1A) Start Sample Preparation (1 mg/mL in MeOH) Acid Acid Hydrolysis 0.1N HCl, 60°C, 4h Start->Acid Base Base Hydrolysis 0.1N NaOH, 60°C, 4h Start->Base Oxid Oxidation 3% H2O2, RT, 2h Start->Oxid Photo Photolysis UV/Vis Chamber, 24h Start->Photo Analysis HPLC-DAD / LC-MS Analysis Acid->Analysis Base->Analysis Oxid->Analysis Photo->Analysis Result Mass Balance Check (% Recovery + % Impurities) Analysis->Result

Caption: ICH-compliant forced degradation workflow to identify intrinsic stability limitations.

Handling and Storage Directives

Based on the stability profile, the following protocols are mandatory to maintain scientific integrity of the sample.

Storage[1][2]
  • Container: Amber glass vials (Type I) with PTFE-lined screw caps. Reason: Blocks UV light and prevents plasticizer leaching.

  • Environment: Store at 2–8°C (Refrigerated) for long-term (>1 month). Ambient (20–25°C) is acceptable for active use (<1 month).

  • Desiccation: Store vials inside a secondary container (desiccator) with silica gel or anhydrous calcium sulfate.

Handling
  • Hygroscopic Window: Minimize exposure to open air. Weigh quickly.

  • Reconstitution: Use degassed solvents to minimize dissolved oxygen.

  • Disposal: Treat as a halogenated organic chemical waste.

References

  • PubChem. (2025).[3] Ethyl[1-(3-methoxyphenyl)ethyl]amine hydrochloride (Compound Summary). National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • U.S. Food and Drug Administration (FDA). (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved March 5, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of Ethyl[1-(3-methoxyphenyl)ethyl]amine Hydrochloride via Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Significance and Synthetic Strategy

Ethyl[1-(3-methoxyphenyl)ethyl]amine and its hydrochloride salt are valuable intermediates in the synthesis of various pharmacologically active compounds.[1][2] The target molecule contains a secondary amine, a common functional group in many drug candidates due to its ability to form water-soluble salts and interact with biological targets.[3]

Reductive amination is a highly effective and widely used method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[4][5] This one-pot reaction combines the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, followed by its in-situ reduction to the corresponding amine.[3][5] This approach is favored for its efficiency, operational simplicity, and its ability to avoid the over-alkylation often encountered in direct alkylation of amines.[6][7]

This guide details the synthesis of Ethyl[1-(3-methoxyphenyl)ethyl]amine hydrochloride from 3'-methoxyacetophenone and ethylamine using sodium borohydride as the reducing agent.

Reaction Mechanism and Rationale

The synthesis proceeds via a two-step mechanism within a single pot:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of ethylamine on the carbonyl carbon of 3'-methoxyacetophenone. This is followed by dehydration to form an intermediate imine. This step is typically favored under neutral to slightly acidic conditions.[4]

  • Reduction: A reducing agent, in this case, sodium borohydride (NaBH₄), is introduced to reduce the C=N double bond of the imine to a C-N single bond, yielding the desired secondary amine.[6][8] While other reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can be used and sometimes offer greater selectivity for the imine over the ketone, NaBH₄ is a cost-effective and powerful reducing agent suitable for this transformation when reaction conditions are controlled.[6][9][10]

The final product is then converted to its hydrochloride salt to improve its stability and facilitate handling and purification.[11]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis.

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )QuantityMoles
3'-MethoxyacetophenoneC₉H₁₀O₂150.1715.0 g0.10
Ethylamine (70% in H₂O)C₂H₅NH₂45.089.7 g0.15
Sodium BorohydrideNaBH₄37.835.7 g0.15
MethanolCH₃OH32.04150 mL-
Diethyl Ether(C₂H₅)₂O74.12As needed-
Hydrochloric Acid (conc.)HCl36.46As needed-
Sodium HydroxideNaOH40.00As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
Safety and Handling Precautions
  • Sodium Borohydride (NaBH₄): Toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage. In contact with water, it releases flammable gases which may ignite spontaneously.[12] It is crucial to handle NaBH₄ in a well-ventilated fume hood, under an inert atmosphere if possible, and away from water and acids.[13][14] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[14][15]

  • Ethylamine: Flammable and corrosive. Handle in a fume hood.

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • Diethyl Ether: Extremely flammable. Work in a fume hood and avoid all sources of ignition.

  • Hydrochloric Acid and Sodium Hydroxide: Corrosive. Handle with care and appropriate PPE.

Step-by-Step Synthesis Procedure
  • Imine Formation:

    • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 15.0 g (0.10 mol) of 3'-methoxyacetophenone in 100 mL of methanol.

    • To this solution, add 9.7 g (0.15 mol) of 70% aqueous ethylamine solution.

    • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine.

  • Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly and portion-wise, add 5.7 g (0.15 mol) of sodium borohydride to the stirred solution over 30 minutes. Caution: Hydrogen gas will be evolved. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours.

  • Work-up and Extraction:

    • Carefully quench the reaction by slowly adding 50 mL of water.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add 100 mL of diethyl ether to the aqueous residue and transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer with an additional 2 x 50 mL of diethyl ether.

    • Combine the organic extracts and wash them with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base of Ethyl[1-(3-methoxyphenyl)ethyl]amine as an oil.

  • Formation of Hydrochloride Salt and Purification:

    • Dissolve the crude amine in 100 mL of diethyl ether.

    • Cool the solution in an ice bath and slowly bubble hydrogen chloride gas through the solution, or add a saturated solution of HCl in diethyl ether dropwise until no further precipitation is observed.

    • Collect the precipitated white solid by vacuum filtration.

    • Wash the solid with cold diethyl ether.

    • Recrystallize the solid from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain pure Ethyl[1-(3-methoxyphenyl)ethyl]amine hydrochloride.

    • Dry the purified product in a vacuum oven.

Visualization of the Synthetic Workflow

G cluster_synthesis Synthesis Workflow Reactants 3'-Methoxyacetophenone + Ethylamine in Methanol Imine_Formation Imine Formation (1 hr, RT) Reactants->Imine_Formation Reduction_Step Reduction with NaBH4 (0°C to RT, 4 hrs) Imine_Formation->Reduction_Step Quench Quench with Water Reduction_Step->Quench Evaporation Remove Methanol Quench->Evaporation Extraction Extraction with Diethyl Ether Evaporation->Extraction Drying Dry with MgSO4 Extraction->Drying Free_Base Crude Free Base Drying->Free_Base Salt_Formation HCl Salt Formation in Diethyl Ether Free_Base->Salt_Formation Filtration Filtration Salt_Formation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product Pure Ethyl[1-(3-methoxyphenyl)ethyl]amine HCl Recrystallization->Final_Product

Sources

Application Note: Step-by-Step Protocol for the Synthesis of Rivastigmine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Rivastigmine is a highly potent, reversible cholinesterase inhibitor utilized in the management of Alzheimer's and Parkinson's disease dementias. The pharmacological efficacy of Rivastigmine resides exclusively in its (S)-enantiomer. Consequently, synthesizing its chiral benzylic core—either via the classical amine intermediate (S)-3-[1-(dimethylamino)ethyl]phenol or the modern chiral alcohol intermediate (R)-3-(1-hydroxyethyl)phenyl N-ethyl-N-methylcarbamate —is the most critical phase of its active pharmaceutical ingredient (API) manufacturing.

This application note details two field-proven synthetic workflows:

  • The Classical Reductive Amination Route: A highly scalable, cost-effective chemical synthesis utilizing the Leuckart-Wallach reaction followed by chiral resolution.

  • The Modern Chemoenzymatic Route: A green, highly stereoselective biocatalytic reduction utilizing whole-cell biocatalysts or isolated ketoreductases (KREDs).

Experimental Workflows & Pathway Visualization

G cluster_0 Classical Route (Chemical) cluster_1 Modern Route (Chemoenzymatic) Start 3-Hydroxyacetophenone RedAm Reductive Amination (Leuckart-Wallach) Start->RedAm Carbamoylation Carbamoylation (ClCON(Me)(Et)) Start->Carbamoylation Racemic Racemic 3-[1-(dimethylamino)ethyl]phenol RedAm->Racemic Resolution Chiral Resolution (e.g., D-Tartaric Acid) Racemic->Resolution S_Phenol (S)-3-[1-(dimethylamino)ethyl]phenol Resolution->S_Phenol Rivastigmine (S)-Rivastigmine (API) S_Phenol->Rivastigmine Carbamoylation Ketone 3-acetylphenyl N-ethyl-N-methylcarbamate Carbamoylation->Ketone Bioreduction Bioreduction (L. reuteri / KREDs) Ketone->Bioreduction R_Alcohol (R)-Alcohol Intermediate Bioreduction->R_Alcohol R_Alcohol->Rivastigmine Stereoinvertive Amination

Workflow comparing classical chemical resolution and modern chemoenzymatic Rivastigmine synthesis.

Protocol 1: Classical Synthesis of 3-[1-(Dimethylamino)ethyl]phenol

Mechanistic Causality: The classical approach leverages the Leuckart-Wallach reaction, converting 3-hydroxyacetophenone into a primary/secondary amine, followed by Eschweiler-Clarke methylation to yield the tertiary amine. Formic acid acts as the hydride donor, reducing the intermediate iminium ion. This method is favored in bulk manufacturing due to the low cost of reagents (formic acid, formaldehyde, dimethylamine) and high atom economy prior to the resolution step [1] [2].

Materials:

  • 3-Hydroxyacetophenone (1.0 eq)

  • N-Methylformamide or Dimethylamine hydrochloride (1.5 eq)

  • Formic acid (88-98%, 3.0 eq)

  • Paraformaldehyde or Formaldehyde aqueous solution (37%, 2.0 eq)

  • Hydrochloric acid (conc.)

  • Sodium hydroxide (20% aqueous)

Step-by-Step Procedure:

  • Imine Formation & Reduction (Leuckart-Wallach):

    • Charge a dry, round-bottom flask equipped with a reflux condenser with 3-hydroxyacetophenone (100 g, 0.73 mol) and N-methylformamide (65 g, 1.1 mol).

    • Add formic acid (100 mL) dropwise at room temperature. Note: This is an exothermic reaction; control the addition rate to maintain the temperature below 40°C.

    • Gradually heat the mixture to 150–160°C. Maintain reflux for 12–16 hours. Water and excess formic acid will distill off during this period.

  • Hydrolysis:

    • Cool the reaction mixture to 80°C and cautiously add concentrated HCl (150 mL) to hydrolyze the formamide intermediate. Reflux for an additional 2 hours.

  • Methylation (Eschweiler-Clarke):

    • Cool the mixture to 40°C. Add formaldehyde solution (37%, 120 mL) slowly.

    • Heat the reaction to 90–100°C for 4–6 hours. The formaldehyde provides the methyl carbon, while residual/added formic acid reduces the resulting iminium ion to the N,N-dimethylamine derivative [2].

  • Workup & Isolation:

    • Cool to room temperature. Adjust the pH to 8.5–9.0 using 20% aqueous NaOH to free the amine base.

    • Extract the aqueous phase with ethyl acetate (3 × 200 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Validation: You should obtain ~75-80% yield of racemic 3-[1-(dimethylamino)ethyl]phenol as a viscous pale-yellow oil.

  • Chiral Resolution (Optional but necessary for API):

    • The racemate is typically resolved using (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) or D-camphorsulfonic acid in an ethanol/water matrix to selectively precipitate the (S)-enantiomer [3].

Protocol 2: Chemoenzymatic Synthesis of (R)-Alcohol Intermediate

Mechanistic Causality: To bypass the 50% theoretical yield cap inherent to classical chiral resolution, modern protocols employ asymmetric biocatalysis. Using Lactobacillus reuteri DSM 20016 or isolated Ketoreductases (KREDs), the ketone precursor (3-acetylphenyl N-ethyl-N-methylcarbamate) is stereoselectively reduced to the (R)-alcohol. The enzyme's chiral pocket enforces strict Re-face hydride attack from NADH/NADPH, yielding >98% enantiomeric excess (ee) [4]. The (R)-alcohol is subsequently converted to (S)-Rivastigmine via stereoinvertive nucleophilic substitution (S_N2).

Materials:

  • 3-Acetylphenyl N-ethyl-N-methylcarbamate (1.0 eq)

  • Lactobacillus reuteri DSM 20016 resting cells (or commercial KRED screening kit)

  • Phosphate Buffered Saline (PBS, pH 7.0)

  • Glucose (as a co-substrate for cofactor regeneration)

  • Ethyl acetate

Step-by-Step Procedure:

  • Biocatalyst Preparation:

    • Cultivate L. reuteri DSM 20016 in MRS broth at 37°C for 24 hours. Harvest cells via centrifugation (4000 rpm, 15 min) and wash twice with PBS (pH 7.0).

    • Resuspend the cell pellet (approx. 200 mg wet weight/mL) in PBS.

  • Bioreduction:

    • To a 500 mL Erlenmeyer flask, add 100 mL of the cell suspension.

    • Add glucose (2.0 g) to drive the intracellular NAD(P)H regeneration cycle.

    • Add the substrate, 3-acetylphenyl N-ethyl-N-methylcarbamate (500 mg), dissolved in a minimal amount of DMSO (1-2% v/v final concentration to aid solubility) [4].

  • Incubation & Monitoring:

    • Incubate the mixture in an orbital shaker at 37°C and 150 rpm for 24–48 hours.

    • Validation: Monitor the reaction progress via chiral HPLC or GC (using a CP-Chirasil-Dex CB column) to confirm the ee% of the forming alcohol.

  • Extraction & Purification:

    • Upon completion (>95% conversion), centrifuge the mixture to remove the cell mass.

    • Extract the supernatant with ethyl acetate (3 × 50 mL).

    • Dry the combined organic layers over Na₂SO₄ and evaporate the solvent.

    • Validation: You should obtain ~90% yield of (R)-3-(1-hydroxyethyl)phenyl N-ethyl-N-methylcarbamate with >98% ee.

Quantitative Data Presentation

The following table summarizes the comparative metrics of the two synthetic strategies, providing a data-driven basis for route selection in process chemistry.

MetricClassical Chemical Route (Protocol 1)Chemoenzymatic Route (Protocol 2)
Key Intermediate Racemic 3-[1-(dimethylamino)ethyl]phenol(R)-Alcohol Carbamate
Stereocontrol Method Chiral Resolution (e.g., D-DTTA)Asymmetric Bioreduction
Max Theoretical Yield 50% (due to resolution waste)100% (Asymmetric synthesis)
Enantiomeric Excess (ee) >99% (after multiple recrystallizations)>98% (direct from bioreactor)
Environmental Impact High (Solvent heavy, resolution waste)Low (Aqueous media, biodegradable)
Scalability Excellent (Standard reactor setup)Good (Requires bioreactor/fermentation)
Cost Profile Low raw material cost, high waste costHigher catalyst cost, low waste cost

References

  • Google Patents. (2015). Method for preparing 3-[1-(dimethylamino)ethyl]phenol (Patent No. CN104987294A).
  • Google Patents. (2012). Preparation method of rivastigmine, its intermediates and preparation method of the intermediates (Patent No. US8324429B2).
  • MDPI. (2018). Whole-Cell Biocatalyst for Chemoenzymatic Total Synthesis of Rivastigmine. Catalysts, 8(2), 57. Retrieved from[Link]

High-Purity Chiral Resolution of Ethyl[1-(3-methoxyphenyl)ethyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary & Molecule Profile[1]

Ethyl[1-(3-methoxyphenyl)ethyl]amine is a critical secondary amine intermediate used in the synthesis of Rivastigmine (Exelon), a cholinesterase inhibitor for the treatment of Alzheimer's disease. While industrial routes often resolve the primary amine precursor, direct resolution of the secondary amine is a valuable process for convergent synthesis and recycling of racemic streams.

This guide details two distinct, high-fidelity protocols for isolating the bioactive (S)-enantiomer :

  • Classical Diastereomeric Crystallization: The industrial workhorse using (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) .

  • Biocatalytic Kinetic Resolution: A green chemistry approach using Candida antarctica Lipase B (CAL-B) .

PropertyDescription
CAS No. 105601-04-5 (Racemic) / 105601-13-6 (S-isomer)
Molecular Formula

Molecular Weight 179.26 g/mol
Target Enantiomer (S)-(-) (Precursor to Rivastigmine)
Critical Impurity (R)-(+)-Enantiomer (Must be < 0.5%)
Method A: Classical Resolution via Diastereomeric Salt Formation

Principle: This method relies on the differential solubility of diastereomeric salts formed between the racemic amine and a chiral acid.[1][2] For N-alkylated benzylamines, Di-p-toluoyl-tartaric acid (DTTA) generally provides superior chiral recognition compared to plain tartaric acid due to


-

stacking interactions between the toluoyl rings and the aromatic amine.

Resolving Agent Selection:

  • Primary Choice: (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA).[2]

  • Mechanism: D-DTTA typically forms a less soluble salt with the (S)-amine , allowing it to crystallize out, while the (R)-amine salt remains in the mother liquor. Note: Always verify specific salt pairs via a micro-screen, as solvent choice can invert solubility.

Protocol A: Crystallization Workflow

Materials:

  • Racemic Ethyl[1-(3-methoxyphenyl)ethyl]amine (10.0 g, 55.8 mmol)

  • (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) (21.5 g, 55.8 mmol)

  • Solvent: Methanol (MeOH) or Ethanol/Water (9:1)

Step-by-Step Procedure:

  • Solution Preparation:

    • Dissolve 10.0 g of racemic amine in 50 mL of Methanol at 25°C.

    • In a separate vessel, dissolve 21.5 g of D-DTTA in 100 mL of Methanol. Heat to 50°C to ensure complete dissolution.

  • Salt Formation:

    • Slowly add the warm D-DTTA solution to the amine solution under constant stirring (200 RPM).

    • The mixture will warm slightly (exothermic).

  • Crystallization:

    • Heat the combined mixture to reflux (approx. 65°C) for 30 minutes to ensure a homogenous solution (clear solution).

    • Implement a controlled cooling ramp: Cool to 25°C over 4 hours (10°C/hour).

    • Critical Step: Once at 25°C, seed with pure (S)-amine-D-DTTA salt crystals if available.

    • Further cool to 0-5°C and hold for 2 hours to maximize yield.

  • Isolation:

    • Filter the white precipitate under vacuum.

    • Wash the cake with cold Methanol (2 x 10 mL).

  • Recrystallization (Enrichment):

    • If chiral purity is < 98% ee, recrystallize the wet cake from hot Methanol (1:10 w/v).

  • Free Base Recovery:

    • Suspend the salt in Water (50 mL) and add DCM (50 mL).

    • Adjust pH to >12 using 20% NaOH solution.

    • Separate the organic layer, dry over

      
      , and evaporate to yield (S)-Ethyl[1-(3-methoxyphenyl)ethyl]amine.
      
Workflow Diagram (Method A)

ClassicalResolution Racemic Racemic Amine (Start) Mix Reflux in MeOH (Salt Formation) Racemic->Mix DTTA Add (+)-D-DTTA (Resolving Agent) DTTA->Mix Cool Controlled Cooling (65°C -> 5°C) Mix->Cool Filter Filtration Cool->Filter Solid Solid Cake ((S)-Amine • D-DTTA) Filter->Solid Precipitate Liquor Mother Liquor ((R)-Amine enriched) Filter->Liquor Filtrate Base Basification (NaOH) Extraction (DCM) Solid->Base Final Pure (S)-Amine (>99% ee) Base->Final

Caption: Figure 1. Workflow for the classical resolution of Ethyl[1-(3-methoxyphenyl)ethyl]amine using D-DTTA.

Method B: Biocatalytic Kinetic Resolution (Green Route)

Principle: Lipases, specifically CAL-B (Candida antarctica Lipase B) , exhibit high enantioselectivity toward secondary amines. In organic solvents, CAL-B catalyzes the acylation of the (R)-amine much faster than the (S)-amine. This leaves the desired (S)-amine unreacted, while the (R)-enantiomer is converted into an amide.

Reaction:



Protocol B: Enzymatic Workflow

Materials:

  • Racemic Amine (1.0 g)

  • Enzyme: Novozym 435 (Immobilized CAL-B) or equivalent (200 mg)

  • Acyl Donor: Ethyl Acetate (also acts as solvent) or Isopropyl Acetate.

  • Solvent: Methyl tert-butyl ether (MTBE) or Toluene (if not using Ethyl Acetate as solvent).

Step-by-Step Procedure:

  • Reaction Setup:

    • Dissolve 1.0 g of racemic amine in 10 mL of dry MTBE.

    • Add 2.0 equivalents of Ethyl Acetate (Acyl Donor).

    • Add 100 mg of Immobilized CAL-B (10% w/w relative to substrate).

  • Incubation:

    • Incubate in an orbital shaker at 30-40°C, 200 RPM.

    • Monitoring: Monitor reaction progress via HPLC or GC every 2 hours.

    • Stop Condition: Stop when conversion reaches ~50-52%. Do not exceed 55% conversion to prevent "over-reaction" where the enzyme might start attacking the (S)-enantiomer.

  • Work-up:

    • Filter off the immobilized enzyme (can be recycled).

    • Separation: The reaction mixture contains (S)-Amine (basic) and (R)-Amide (neutral).

    • Add 1M HCl (10 mL) to the filtrate and shake.

    • Aqueous Layer: Contains the protonated (S)-Amine.

    • Organic Layer: Contains the (R)-Amide (impurity).

  • Recovery:

    • Take the acidic aqueous layer and basify to pH 12 with NaOH.

    • Extract with Ethyl Acetate or DCM.

    • Dry and evaporate to yield pure (S)-amine.

Workflow Diagram (Method B)

EnzymaticResolution Input Racemic Amine + Acyl Donor React Kinetic Resolution (Selective Acylation) Input->React Enzyme CAL-B Lipase (Catalyst) Enzyme->React Split Separation (Acid Extraction) React->Split Amide (R)-Amide (Organic Layer) Split->Amide AmineSalt (S)-Amine Salt (Aqueous Layer) Split->AmineSalt Basify Basify & Extract AmineSalt->Basify Product Pure (S)-Amine Basify->Product

Caption: Figure 2. Enzymatic kinetic resolution workflow using CAL-B to isolate the unreacted (S)-amine.

Analytical Validation (Chiral HPLC)

To validate the protocols, a robust Chiral HPLC method is required. Secondary amines often tail on silica supports; therefore, a basic additive is mandatory.

ParameterCondition
Column Daicel Chiralpak AD-H or OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane : Isopropanol : Diethylamine (DEA)
Ratio 90 : 10 : 0.1 (v/v/v)
Flow Rate 1.0 mL/min
Detection UV @ 220 nm or 271 nm
Temperature 25°C
Elution Order Typically (R)-isomer elutes first, (S)-isomer second (Confirm with standards)
Comparative Analysis
FeatureMethod A: Classical SaltMethod B: Enzymatic (CAL-B)
Max Theoretical Yield 50% (unless racemization loop added)50%
Enantiomeric Excess (ee) >99% (after recrystallization)>98% (highly dependent on conversion control)
Scalability High (kg to ton scale)Moderate (enzyme cost/stability)
Cost Low (DTTA is recoverable)Medium-High (Enzyme cost)
Throughput Fast (Batch time < 24h)Slow (Reaction time 24-48h)
Green Factor Low (Solvent waste)High (Mild conditions, reusable catalyst)
References
  • Preparation of Rivastigmine and Intermediates. Google Patents. US20140073809A1. Link

  • Synthesis of novel intermediate(s) for preparing rivastigmine. Google Patents. US10882819B2. Link

  • Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & Biomolecular Chemistry. 2011, 9, 8171. Link

  • Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society. 2005, 127, 17620.[3] Link

  • A Comparative Guide to the Crystallographic Resolution of Diastereomeric Salts Using (+)-Di-p-toluoyl-D-tartaric Acid. BenchChem Application Notes. Link

Sources

Application Note: Precision Crystallization of Ethyl[1-(3-methoxyphenyl)ethyl]amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the robust crystallization protocol for Ethyl[1-(3-methoxyphenyl)ethyl]amine Hydrochloride (EMPEA-HCl), a critical secondary amine intermediate often utilized in the synthesis of cholinesterase inhibitors (structural analogs to Rivastigmine).

Achieving high purity (>99.5% HPLC) and a consistent polymorph for this salt is chemically challenging due to the rotational freedom of the ethylamine chain and the potential for oiling out (liquid-liquid phase separation) in the presence of residual water. This guide moves beyond standard recipes, offering a mechanism-based approach to control nucleation and crystal growth.

Physicochemical Profile & Solubility Thermodynamics

Understanding the solute-solvent interaction is the foundation of this protocol. EMPEA-HCl is an ionic salt with a lipophilic tail.

Molecular Specifications
  • Compound: Ethyl[1-(3-methoxyphenyl)ethyl]amine Hydrochloride[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    HCl
  • Molecular Weight: 215.72 g/mol

  • Chirality: The protocol applies to both Racemic and Enantiopure ((S)-isomer) forms.

    • Note: If using the (S)-enantiomer, avoid temperatures >70°C in protic solvents for extended periods to prevent racemization.

Solubility Landscape (Thermodynamic Assessment)

The following solubility data represents the "Design Space" for the crystallization.

Solvent SystemSolubility (25°C)Solubility (60°C)Role
Methanol Very High (>200 mg/mL)Very HighDissolution Solvent
Isopropanol (IPA) Moderate (40-60 mg/mL)High (>120 mg/mL)Primary Solvent
Ethyl Acetate Low (<5 mg/mL)ModerateAntisolvent
n-Heptane InsolubleInsolubleAntisolvent (Strong)
Water Very HighVery HighAvoid (Induces oiling)

Expert Insight: We utilize Isopropanol (IPA) as the primary solvent. While Methanol offers higher solubility, it creates a metastable zone that is too wide, leading to uncontrolled crashing (nucleation) and fines. IPA provides a gentler solubility curve, allowing for controlled cooling crystallization.

Protocol A: Cooling Crystallization (Preferred for Scale-Up)

This method relies on the temperature dependence of solubility in Isopropanol. It is the most robust method for rejecting process impurities such as the primary amine precursor.

Pre-requisites
  • Reactor: Jacketed glass reactor with overhead stirring (pitched blade impeller).

  • PAT Tools (Optional but Recommended): FBRM (Focused Beam Reflectance Measurement) to detect onset of nucleation.

Step-by-Step Procedure

Step 1: Dissolution & Polish Filtration

  • Charge 10.0 g of crude EMPEA-HCl into the reactor.

  • Add 60 mL of Isopropanol (6 volumes).

    • Ratio Justification: 6V is chosen to ensure full dissolution at elevated T while maximizing yield at low T.

  • Heat the slurry to 75°C (Reflux T of IPA is ~82°C). Agitate at 250 RPM.

  • Hold for 30 minutes until the solution is visually clear.

  • Critical Step: Perform a hot polish filtration (0.45 µm PTFE inline filter) into a pre-heated receiving vessel to remove insoluble particulates (dust, inorganic salts).

Step 2: Metastable Zone Entry

  • Cool the filtrate to 65°C .

  • Seeding: Add 0.5% w/w (50 mg) of pure EMPEA-HCl seed crystals.

    • Why Seed? Seeding bypasses the high energy barrier of primary nucleation, preventing "crash cooling" and ensuring the crystallization occurs on the surface of existing crystals (growth dominated).

Step 3: Controlled Cooling Ramp

  • Hold temperature at 65°C for 60 minutes to allow seeds to anneal (heal surface defects).

  • Initiate a linear cooling ramp: Cool from 65°C to 20°C over 4 hours (Rate: ~11°C/hr).

    • Causality: A slow ramp maintains the supersaturation within the Metastable Zone Width (MSZW), favoring crystal growth over new nucleation.

Step 4: Aging & Isolation

  • Once at 20°C, hold (age) the slurry for 2 hours .

  • Filter the slurry using a Buchner funnel or centrifuge.

  • Wash: Displacement wash with 10 mL of cold Isopropanol (0°C).

  • Drying: Vacuum dry at 45°C for 12 hours.

Protocol B: Antisolvent Crystallization (Yield Optimization)

Use this method if the yield from Protocol A is <85% or if the impurity profile requires polarity-based rejection.

Solvent System
  • Solvent: Ethanol (Absolute)

  • Antisolvent: Ethyl Acetate (EtOAc)[3]

Step-by-Step Procedure
  • Dissolution: Dissolve 10 g crude salt in 30 mL Ethanol at 50°C .

  • Filtration: Polish filter the warm solution.

  • Antisolvent Addition (Dosing):

    • Start agitation at 300 RPM.

    • Add 30 mL (3 volumes) of Ethyl Acetate slowly over 30 minutes.

    • Observation: The solution should remain clear or slightly hazy.

  • Seeding: Add seed crystals at this point (Cloud Point).

  • Completion: Add an additional 60 mL (6 volumes) of Ethyl Acetate over 2 hours.

    • Mechanism:[3][4] The slow addition reduces the solubility power of the mixture gradually, forcing the salt out of solution in a controlled lattice structure.

  • Cooling: Cool the mixture to 5°C and hold for 1 hour.

  • Filtration: Filter and wash with 100% Ethyl Acetate.

Process Visualization (Workflow)

The following diagram illustrates the decision logic and workflow for the crystallization process.

CrystallizationWorkflow Start Crude EMPEA-HCl Dissolution Dissolution (IPA @ 75°C) Start->Dissolution CheckSol Is Solution Clear? Dissolution->CheckSol Filter Polish Filtration (Remove Particulates) CheckSol->Filter Yes AddSolvent Add More Solvent CheckSol->AddSolvent No Seed Seeding @ 65°C (0.5% Load) Filter->Seed Cooling Linear Cooling (11°C/hr to 20°C) Seed->Cooling Aging Ostwald Ripening (Hold 2 hrs) Cooling->Aging Isolation Filtration & Wash Aging->Isolation Drying Vacuum Drying (45°C) Isolation->Drying AddSolvent->Dissolution

Figure 1: Workflow for the Cooling Crystallization of EMPEA-HCl (Method A).

Troubleshooting & Critical Quality Attributes (CQA)

IssueProbable CauseCorrective Action
Oiling Out Phase separation before crystallization. Often caused by residual water or cooling too fast.1. Dry the IPA (KF < 0.1%).2. Reduce cooling rate.3. Increase seed loading to induce crystallization surface area.
Low Yield Final temperature too high or too much solvent.1. Cool to 0-5°C.2. Switch to Method B (Antisolvent) to force precipitation.
Agglomeration Agitation speed too low or fast nucleation.1. Increase impeller speed.2. Implement a "temperature cycling" loop (heat/cool) to break agglomerates.
Impurity Retention Occlusion of mother liquor in crystal lattice.1. Wash cake thoroughly with cold solvent.2. Re-slurry the wet cake in Ethyl Acetate.

References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization (2nd Ed.). Butterworth-Heinemann. (Foundational text for MSZW and cooling ramps).
  • PubChem. (n.d.).[5] Ethyl[1-(3-methoxyphenyl)ethyl]amine hydrochloride. National Library of Medicine. Retrieved from [Link]

  • Likov, I. et al. (2012). Process for the preparation of Rivastigmine. Patent WO2012156983A1.
  • Mullin, J. W. (2001). Crystallization. Elsevier. (Source for antisolvent addition kinetics).

Sources

Application Note: Precision N-Ethylation of 1-(3-Methoxyphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists optimizing the synthesis of N-ethyl-1-(3-methoxyphenyl)ethylamine , a critical intermediate in the synthesis of the acetylcholinesterase inhibitor Rivastigmine .

Executive Summary & Chemical Context

The transformation of primary amines to secondary amines is a fundamental yet challenging operation in medicinal chemistry. For 1-(3-methoxyphenyl)ethylamine , the objective is to introduce a single ethyl group while avoiding over-alkylation to the tertiary amine (diethyl) or quaternary ammonium salt.

This scaffold is structurally significant as the immediate precursor to Rivastigmine (Exelon), where the amine is subsequently N-methylated and carbamoylated. High chemoselectivity is paramount; removing di-ethylated impurities is often more capital-intensive than choosing a selective synthetic route initially.

The Selectivity Challenge

Direct alkylation with ethyl halides (


) follows 

kinetics where the product (secondary amine) is often more nucleophilic than the starting material, leading to runaway alkylation. This guide presents three distinct protocols ranging from high-selectivity reductive methods to controlled direct alkylation.

Reagent Selection Guide

ParameterMethod A: Reductive Amination Method B: Acylation-Reduction Method C: Direct Alkylation
Primary Reagents Acetaldehyde,

Acetic Anhydride,

(or Borane)
Ethyl Iodide,

Selectivity High (>95% Mono)Absolute (100% Mono)Low/Moderate (Requires optimization)
Atom Economy GoodPoor (Loss of carbonyl oxygen)High
Throughput High (One-pot)Low (Two distinct steps)High (Fast reaction)
Safety Profile Moderate (Borohydride handling)Hazardous (

is pyrophoric)
Moderate (Alkyl halides are toxic)
Best For Discovery/Scale-up (Balanced profile)High Purity Standards (Definitive structural proof)Low Cost/Non-Critical applications

Experimental Protocols

Protocol A: Reductive Amination (The "Gold Standard")

Mechanism: Formation of a hemiaminal, dehydration to an imine (Schiff base), and selective reduction. Why this works: The imine intermediate is reduced faster than the carbonyl, and the resulting secondary amine is sterically hindered, discouraging further reaction.

Reagents:

  • Substrate: 1-(3-methoxyphenyl)ethylamine (1.0 equiv)

  • Carbonyl Source: Acetaldehyde (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (

    
    , 
    
    
    
    ) (1.5 equiv)
  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Additive: Acetic Acid (1.0 equiv) - Catalyzes imine formation

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried flask under

    
    , dissolve the amine (10 mmol) in DCE (30 mL). Add Acetic Acid (10 mmol).
    
  • Addition: Cool to 0°C. Add Acetaldehyde (11 mmol) dropwise. Stir for 30–60 minutes to ensure imine formation (monitor by TLC/NMR if possible).

  • Reduction: Add

    
     (15 mmol) in one portion. Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.
    
  • Quench: Quench carefully with saturated aqueous

    
     until gas evolution ceases.
    
  • Workup: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Flash chromatography (MeOH/DCM gradient).

Critical Insight: Do not use Sodium Cyanoborohydride (


) unless necessary; STAB is less toxic and handles enolizable aldehydes (like acetaldehyde) better without side reactions.
Protocol B: Acylation-Reduction (The "High Purity" Route)

Mechanism: Conversion to a stable acetamide followed by exhaustive reduction. Why this works: Amides cannot be over-alkylated.[1] This guarantees mono-ethylation.

Reagents:

  • Step 1: Acetic Anhydride (

    
    ), Triethylamine (
    
    
    
    ), DCM.
  • Step 2: Lithium Aluminum Hydride (

    
    ), THF.
    

Step-by-Step Procedure:

  • Acylation: Dissolve amine (10 mmol) and

    
     (12 mmol) in DCM (20 mL) at 0°C. Add 
    
    
    
    (11 mmol) dropwise. Stir 2h at RT. Wash with 1M HCl, then
    
    
    . Dry and concentrate to yield the N-acetyl intermediate .
  • Reduction Setup: Suspend

    
     (20 mmol, 2.0 equiv) in anhydrous THF (40 mL) under Argon at 0°C.
    
  • Addition: Dissolve the N-acetyl intermediate in THF (10 mL) and add dropwise to the hydride suspension.

  • Reflux: Heat to reflux (66°C) for 6–12 hours. The amide carbonyl is reduced to a methylene group (

    
    ).
    
  • Fieser Quench: Cool to 0°C. Carefully add:

    • 0.8 mL Water

    • 0.8 mL 15% NaOH

    • 2.4 mL Water

  • Isolation: Filter the granular white precipitate. Concentrate the filtrate to obtain pure N-ethyl-1-(3-methoxyphenyl)ethylamine .

Protocol C: Direct Alkylation (Controlled Conditions)

Mechanism:


 Nucleophilic Substitution.
Why this works:  Only recommended if reductive reagents are unavailable. Requires strict stoichiometry control.

Reagents:

  • Substrate: 1-(3-methoxyphenyl)ethylamine (1.0 equiv)

  • Alkylating Agent: Ethyl Iodide (

    
    ) (0.9 equiv) — Sub-stoichiometric to prevent over-alkylation.
    
  • Base:

    
     (2.0 equiv) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: Acetonitrile (

    
    ).
    

Step-by-Step Procedure:

  • Suspension: Suspend amine (10 mmol) and finely ground

    
     (20 mmol) in MeCN (50 mL).
    
  • Slow Addition: Dilute Ethyl Iodide (9 mmol) in MeCN (10 mL). Add this solution via syringe pump over 2 hours at 0°C.

  • Reaction: Stir at RT for 12 hours.

  • Workup: Filter solids. Concentrate. The residue will contain Product + Unreacted Starting Material (SM).

  • Separation: Separation of SM from Product is difficult due to similar polarity. Acetylation of the crude mixture (using

    
    ) will convert unreacted SM to an amide, allowing the basic secondary amine product to be extracted into acid, leaving the neutral amide in the organic layer.
    

Analytical Validation

To confirm the synthesis of N-ethyl-1-(3-methoxyphenyl)ethylamine , look for these diagnostic signals:

TechniqueDiagnostic SignalInterpretation
1H NMR

~1.05 ppm (Triplet, 3H)
Terminal methyl of the N-ethyl group.
1H NMR

~2.50 ppm (Quartet, 2H)
Methylene of the N-ethyl group.
1H NMR

~1.30 ppm (Doublet, 3H)
Methyl of the benzylic chain (unchanged).
1H NMR

~3.80 ppm (Singlet, 3H)
Methoxy group (unchanged).
HPLC Retention Time ShiftProduct elutes after the primary amine (more lipophilic).
Mass Spec M+ = 179.26 DaESI+ Mode

.

Visualized Workflows

Reaction Pathway Logic

ReactionPathways Start 1-(3-methoxyphenyl) ethylamine Imine Imine Intermediate Start->Imine + Acetaldehyde + AcOH Amide N-Acetyl Intermediate Start->Amide + Ac2O / Et3N Mono Target: N-Ethyl Product Start->Mono + EtI / Base (Slow Addition) Acetaldehyde Acetaldehyde (Reductive) Ac2O Acetic Anhydride (Acylation) EtI Ethyl Iodide (Direct) Imine->Mono + NaBH(OAc)3 (Selective Reduction) Amide->Mono + LiAlH4 (Reduction) Di Impurity: Di-Ethyl Byproduct Mono->Di + Excess EtI (Over-alkylation)

Figure 1: Comparative reaction pathways showing the selectivity advantage of Reductive Amination and Acylation-Reduction over Direct Alkylation.[2][3]

Purification Decision Tree

Purification Check Analyze Crude (TLC/HPLC) Clean >95% Purity (Salt Formation) Check->Clean Single Spot Mix Mixture (Mono + SM) Check->Mix SM Present Over Over-alkylated (Mono + Di) Check->Over Di-ethyl Present Action2 Chemical Separation (Acetylate SM -> Extract Product) Mix->Action2 Best Yield Action1 Flash Chromatography (DCM/MeOH/NH3) Over->Action1 Required Action1->Clean Action2->Clean

Figure 2: Purification logic. Note that chemical separation (Action 2) is a powerful trick for separating primary starting material from secondary product.

References

  • Abdel-Magid, A. F., et al. (1996).[4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • BenchChem. (2025).[1] "Application Notes and Protocols for N-Alkylation of Thietan-3-amine." (General Reductive Amination Protocols). Link

  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404. Link

  • Jiang, Y., et al. (2001). "Synthesis of Rivastigmine." Journal of East China Normal University (Natural Science). (Contextual grounding for the specific substrate).[6][7][8][9]

  • Organic Chemistry Portal. "Reductive Amination." (General Mechanism and Reagent Comparison). Link

Sources

Asymmetric synthesis of (S)-Ethyl[1-(3-methoxyphenyl)ethyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Scalable Asymmetric Synthesis of (S)-Ethyl[1-(3-methoxyphenyl)ethyl]amine

Part 1: Executive Summary & Strategic Analysis

Target Molecule: (S)-Ethyl[1-(3-methoxyphenyl)ethyl]amine CAS Registry Number: 105601-04-5 (related free base/salt forms) Therapeutic Relevance: This molecule is the crucial chiral intermediate for Rivastigmine (Exelon), a parasympathomimetic or cholinergic agent for the treatment of mild to moderate dementia of the Alzheimer's type and Parkinson's disease.

Synthesis Challenge: The pharmacological activity of Rivastigmine resides primarily in the (S)-enantiomer. The core synthetic challenge is establishing the chiral center at the benzylic position (C1) with high enantiomeric excess (ee >99%) while preventing over-alkylation of the amine.

Route Selection Strategy: This guide details two distinct, field-validated protocols:

  • Protocol A (Primary Recommendation): Biocatalytic Transamination. A modern, green chemistry approach utilizing

    
    -transaminases. This route offers superior enantioselectivity (>99% ee) and eliminates heavy metal catalysts.
    
  • Protocol B (Alternative): Classical Chemical Resolution. A robust, low-tech method using L-(+)-Mandelic acid. Ideal for labs lacking biocatalysis infrastructure but requiring high-purity material.

Part 2: Pathway Visualization

The following diagram illustrates the logical flow of both synthetic pathways, highlighting critical decision points and reagents.

G Start 3-Methoxyacetophenone BioStep Biocatalysis: (S)-Selective omega-Transaminase Start->BioStep Route A (Green) ChemStep1 Reductive Amination (Racemic Synthesis) Start->ChemStep1 Route B (Classic) PrimaryAmine (S)-1-(3-methoxyphenyl) ethylamine (>99% ee) BioStep->PrimaryAmine IPA donor, PLP Alkylation Selective N-Ethylation (Acetaldehyde / NaBH4) PrimaryAmine->Alkylation RacemicAmine Racemic Amine ChemStep1->RacemicAmine Resolution Resolution w/ L-(+)-Mandelic Acid RacemicAmine->Resolution Resolution->PrimaryAmine Crystallization Target TARGET: (S)-Ethyl[1-(3-methoxyphenyl) ethyl]amine Alkylation->Target

Figure 1: Comparative workflow for the asymmetric synthesis of the target amine. Route A utilizes enzymatic induction of chirality, while Route B relies on downstream optical resolution.

Part 3: Detailed Experimental Protocols

Protocol A: Biocatalytic Transamination (High-Selectivity Route)

Rationale: Transaminases (ATAs) transfer an amino group from a sacrificial donor (isopropylamine) to the ketone substrate with exquisite stereocontrol.

Reagents:

  • Substrate: 3-Methoxyacetophenone (100 mM)

  • Enzyme: Commercial (S)-selective

    
    -Transaminase (e.g., Codexis ATA-025 or Vibrio fluvialis variant).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM).

  • Amine Donor: Isopropylamine (IPA) (1.0 M).

  • Buffer: Potassium Phosphate (100 mM, pH 7.5).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.5). Add PLP (25 mg) and stir until dissolved (yellow solution).

  • Donor Addition: Add Isopropylamine (IPA) to a final concentration of 1.0 M. Note: IPA is basic; re-adjust pH to 7.5 using 6M HCl carefully.

  • Substrate Loading: Dissolve 3-Methoxyacetophenone (1.5 g, ~10 mmol) in DMSO (5% v/v of total volume) and add to the buffer mixture.

  • Reaction Initiation: Add the Transaminase enzyme powder (50 mg/mmol substrate) or liquid concentrate. Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

  • In-Process Control (IPC): Monitor conversion via HPLC. The reaction should proceed to >95% conversion.

  • Workup:

    • Basify reaction mixture to pH 12 using 10M NaOH to deprotonate the amine.

    • Extract 3x with Methyl tert-butyl ether (MTBE).

    • Dry combined organics over Na₂SO₄ and concentrate in vacuo.[1]

    • Yield: Expect ~90-95% of (S)-1-(3-methoxyphenyl)ethylamine. ee: >99%.[2][3][4]

Protocol B: Classical Resolution (Robust Chemical Route)

Rationale: If enzymes are unavailable, this method uses cheap chiral acids to crystallize the desired diastereomeric salt.

Step-by-Step Methodology:

  • Racemic Synthesis: Perform reductive amination of 3-methoxyacetophenone using ammonium acetate and NaBH₃CN in methanol to obtain racemic 1-(3-methoxyphenyl)ethylamine.

  • Salt Formation: Dissolve the racemic amine (10 g, 66 mmol) in Isopropyl Alcohol (IPA, 350 mL).

  • Resolution: Add L-(+)-Mandelic acid (10 g, 66 mmol). Heat to reflux (80°C) until clear.

  • Crystallization: Cool slowly to room temperature over 4 hours. The (S)-amine-(L)-mandelate salt is less soluble and will crystallize.

  • Filtration & Recrystallization: Filter the white solid. Recrystallize once from IPA to upgrade chiral purity to >99% de.

  • Free Basing: Suspend the salt in water, adjust pH to 12 with NaOH, and extract with Ethyl Acetate. Evaporate to yield pure (S)-amine.

Protocol C: Selective N-Ethylation (Common Final Step)

Rationale: Direct alkylation with ethyl halides often leads to over-alkylation (tertiary amines). Reductive amination with acetaldehyde is more controllable.

  • Imine Formation: Dissolve (S)-1-(3-methoxyphenyl)ethylamine (1 eq) in Methanol (10 volumes). Add Acetaldehyde (1.05 eq) dropwise at 0°C. Stir for 1 hour.

  • Reduction: Add NaBH₄ (1.5 eq) portion-wise at 0°C. Allow to warm to RT and stir for 2 hours.

  • Quench: Quench with water, extract with DCM, and concentrate.

  • Purification: The secondary amine can be purified via silica gel chromatography (DCM/MeOH/NH₃) or distilled.

Part 4: Quality Control & Validation

Data Summary Table:

ParameterBiocatalytic Route (A)Chemical Resolution (B)Acceptance Criteria
Yield (Step 1) 90-95%35-40% (theoretical max 50%)>30%
Enantiomeric Excess (ee) >99.5%>99.0% (after recrystallization)>98.0%
Atom Economy High (Green)Low (Wasteful of wrong isomer)N/A
Scalability High (kg scale proven)High (kg scale proven)-

Analytical Methods:

  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).

    • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 210 nm.

    • Retention Times: (R)-isomer elutes first; (S)-isomer elutes second (verify with standards).

  • NMR Verification:

    • 1H NMR (400 MHz, CDCl3):

      
       7.25 (t, 1H), 6.90 (m, 2H), 6.78 (d, 1H), 3.80 (s, 3H, OMe), 3.72 (q, 1H, CH-N), 2.45 (m, 2H, N-CH2), 1.35 (d, 3H, CH3), 1.08 (t, 3H, ethyl-CH3).
      

Part 5: References

  • Biocatalytic Transamination Overview:

    • Title: Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines.

    • Source:RSC Advances, 2015.

    • URL:[Link]

  • Rivastigmine Synthesis & Intermediates:

    • Title: A Novel and Convenient Synthesis of Rivastigmine.[4][5]

    • Source:Letters in Organic Chemistry, 2007.

    • URL:[Link][4][6][7][8][9][10][11][12]

  • Chemical Resolution Protocol:

    • Title: Process for the preparation of (S)-1-(3-methoxyphenyl)ethylamine.[4][5][7][8][13]

    • Source:US Patent 20040147762.

    • URL:

  • Reductive Amination Standards:

    • Title: Direct Asymmetric Reductive Amination.[14][15]

    • Source:Nature Communications, 2022.

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for Ethyl[1-(3-methoxyphenyl)ethyl]amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the synthesis of Ethyl[1-(3-methoxyphenyl)ethyl]amine hydrochloride.

The most streamlined synthetic route for this molecule is the direct reductive amination of 3-methoxyacetophenone with ethylamine, followed by precipitation of the hydrochloride salt. While reductive amination accounts for over 25% of all C–N bond-forming reactions in pharmaceutical manufacturing (1)[1], yield losses are extremely common. These losses typically stem from the thermodynamic limitations of imine condensation, the kinetic competition of ketone over-reduction, or solubility issues during final salt isolation.

Use the diagnostic workflow and targeted FAQs below to identify and permanently resolve your specific yield bottlenecks.

Diagnostic Workflow for Yield Recovery

Workflow A Yield Loss Detected (Ethyl[1-(3-methoxyphenyl)ethyl]amine HCl) B Analyze Crude Reaction Mixture (GC-FID / LC-MS) A->B C High 3-Methoxyacetophenone (Incomplete Condensation) B->C Ketone > 5% D 1-(3-Methoxyphenyl)ethanol (Ketone Over-Reduction) B->D Alcohol > 2% E High Free Base in Mother Liquor (Isolation Failure) B->E Free Base > 10% F Add Ti(OiPr)4 or 4Å Sieves Use Anhydrous Ethylamine C->F G Switch to NaBH(OAc)3 or Delay Reductant Addition D->G H Precipitate with HCl in Dioxane using MTBE/Hexane E->H

Diagnostic workflow for troubleshooting reductive amination yield losses.

Troubleshooting FAQs

Q1: Why is my imine conversion stalling at 60-70% despite using excess ethylamine? Causality: Mechanistically, reductive amination begins with a condensation step that releases water to form the imine intermediate (2)[2]. This is a thermodynamically limited equilibrium. Because ethylamine is highly volatile (b.p. 16.6 °C), researchers often use aqueous solutions (e.g., 70% in water). The presence of excess water violently pushes the equilibrium leftward, favoring the starting ketone. Actionable Solution: Shift the equilibrium by utilizing anhydrous ethylamine (e.g., 2.0 M in THF). Introduce a Lewis acid water scavenger, such as Titanium(IV) isopropoxide (Ti(OiPr)₄). The titanium coordinates with the ketone oxygen to increase electrophilicity while simultaneously trapping the extruded water, driving conversion to >95%.

Q2: My LC-MS shows a major byproduct at m/z 153. What is this, and how do I prevent it? Causality: The mass m/z 153 corresponds to 1-(3-methoxyphenyl)ethanol, the product of direct ketone reduction. This kinetic failure occurs when a hard reducing agent (like NaBH₄) attacks the unreacted 3-methoxyacetophenone faster than the imine can form. Actionable Solution: Transition to a milder, chemoselective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) require slightly acidic activation (pH 5–6) and will selectively reduce the highly electrophilic protonated iminium ion while leaving the neutral ketone untouched (3)[3]. Alternatively, employ a "delayed addition" protocol: allow the ketone and amine to stir for 4–6 hours to ensure complete imine formation before introducing the reductant.

Q3: The free base synthesis goes to completion, but my isolated yield of the hydrochloride salt is extremely low (<40%). Why? Causality: Ethyl[1-(3-methoxyphenyl)ethyl]amine hydrochloride is highly polar and prone to hygroscopicity. If you precipitate the salt directly from protic solvents (like methanol or ethanol) or use aqueous HCl, the hydrogen-bonding capacity of the solvent will keep the salt dissolved in the mother liquor. Actionable Solution: Utilize an anhydrous anti-solvent precipitation strategy. Dissolve the purified free base in a non-polar ethereal solvent like Methyl tert-butyl ether (MTBE). Slowly add a stoichiometric amount of anhydrous HCl (e.g., 4.0 M HCl in dioxane). The lack of hydrogen-bonding in MTBE forces the hydrochloride salt to precipitate quantitatively.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes the causality between reagent selection, byproduct formation, and final isolated yield.

Reducing AgentAdditive / ScavengerSolventKetone Over-Reduction (%)Isolated Salt Yield (%)
NaBH₄NoneEtOH15 – 25%45 – 55%
NaBH₃CNAcetic Acid (pH 5)MeOH< 5%65 – 75%
NaBH(OAc)₃NoneDCE< 2%75 – 82%
NaBH₄ Ti(OiPr)₄ THF < 1% 85 – 92%
Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system. Do not proceed to the next step until the built-in analytical checkpoint confirms success. This method adapts the robust reductive amination conditions utilized for similar 1-(3-methoxyphenyl)ethylamine derivatives (4)[4].

Phase 1: Imine Condensation

  • Charge a flame-dried, argon-purged flask with 3-methoxyacetophenone (1.0 eq) and anhydrous THF to achieve a 0.5 M concentration.

  • Add anhydrous Ethylamine (2.0 M in THF, 3.0 eq). Note: The 3.0 eq excess compensates for the volatility of the amine.

  • Dropwise, add Titanium(IV) isopropoxide (Ti(OiPr)₄, 1.2 eq) at room temperature. Stir for 6 hours.

Validation Checkpoint 1: Remove a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via GC-FID. Proceed only when ketone conversion to the imine is >95%.

Phase 2: Chemoselective Reduction 4. Cool the reaction mixture to 0 °C using an ice bath. 5. Add Sodium borohydride (NaBH₄, 1.5 eq) in small portions over 30 minutes to control the exothermic release of hydrogen gas. 6. Allow the reaction to warm to room temperature and stir for an additional 4 hours.

Validation Checkpoint 2: Analyze an aliquot via LC-MS. The imine mass should be absent, replaced entirely by the free base mass (m/z 180.14 [M+H]⁺).

Phase 3: Workup and Free Base Isolation 7. Quench the reaction carefully with aqueous ammonia (2.0 M) to precipitate the titanium salts as insoluble TiO₂. 8. Filter the thick suspension through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate (EtOAc). 9. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude free base.

Phase 4: Anhydrous Hydrochloride Salt Formation 10. Dissolve the crude free base in anhydrous MTBE (10 mL per gram of substrate). 11. Cool the solution to 0 °C. 12. Dropwise, add 4.0 M HCl in dioxane (1.05 eq) under vigorous stirring. A white crystalline precipitate will form immediately. 13. Stir for 1 hour at 0 °C to maximize crystallization. 14. Filter the solid, wash with cold MTBE, and dry in a vacuum oven at 40 °C for 12 hours.

Validation Checkpoint 3: Weigh the dried solid. A successful run following this protocol typically yields >85% of the theoretical maximum, with a melting point exhibiting a sharp <2 °C range.

References
  • [4] Title: Identification of Acidic Residues in the Extracellular Loops of the Seven-transmembrane Domain of the Human Ca2+ Receptor Critical for Response to Ca2+ and a Positive Allosteric Modulator Source: NIH (PMC) URL:[Link]

  • [1] Title: Reductive Amination in the Synthesis of Pharmaceuticals Source: ResearchGate URL:[Link]

  • [2] Title: Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures Source: MDPI URL:[Link]

Sources

Technical Support Center: Purification & Troubleshooting for Ethyl[1-(3-methoxyphenyl)ethyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is engineered for researchers and drug development professionals dealing with the isolation and purification of Ethyl[1-(3-methoxyphenyl)ethyl]amine .

Typically synthesized via the reductive amination of 3-methoxyacetophenone with ethylamine, this chiral secondary amine presents unique purification challenges. While reductive amination is a powerful strategy designed to mitigate the severe over-alkylation common in direct alkylation pathways[1],[2], the resulting crude matrix often contains unreacted neutral species, trace tertiary amines, and inorganic residues.

Below, you will find diagnostic FAQs, physicochemical data, and self-validating protocols to achieve high-purity isolation.

Process Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Amines, Ketone, Catalyst) Filter Filtration / Quench (Remove Catalyst/Hydrides) Crude->Filter AcidBase Acid-Base Extraction (Aqueous HCl, pH 2) Filter->AcidBase OrgPhase Organic Phase (Neutral Impurities) AcidBase->OrgPhase Discard AqPhase Aqueous Phase (Protonated Amine Salts) AcidBase->AqPhase Retain Basify Basification (NaOH, pH 12) & Organic Extraction AqPhase->Basify Freebase Crude Freebase Amine (Oil) Basify->Freebase Salt HCl Salt Formation (in EtOAc/Dioxane) Freebase->Salt Pure Pure Secondary Amine Hydrochloride (Crystals) Salt->Pure

Workflow for isolating secondary amines via acid-base extraction and salt crystallization.

Troubleshooting FAQs: Diagnostic Solutions

Q1: My crude NMR shows significant unreacted 3-methoxyacetophenone. How do I remove it without relying on chromatography? A1: Implement an acid-base liquid-liquid extraction. Because your target secondary amine is basic, treating the crude mixture with a weak acid (e.g., 10% HCl) selectively protonates the amine, shifting it into the aqueous phase as a highly water-soluble ammonium salt[3]. The unreacted ketone lacks a basic center, remains entirely neutral, and stays trapped in the lipophilic organic phase where it can be cleanly discarded.

Q2: I am attempting normal-phase flash chromatography, but the amine is streaking severely across the column, resulting in poor recovery. A2: This is caused by strong Brønsted acid-base interactions. Silica gel surfaces contain highly acidic silanol groups (Si-OH). When your basic secondary amine passes through, it undergoes a reversible acid-base reaction, sticking strongly to the stationary phase[4]. Solution: You must neutralize the column. Add a volatile competing amine, such as 0.1% to 1% Triethylamine (Et3N), to your mobile phase[5],[4]. The Et3N intentionally saturates the acidic active sites, allowing your target amine to elute in a tight, symmetrical band. Alternatively, switch to reverse-phase chromatography using a high-pH mobile phase (at least 2 pH units above the amine's pKa) to maintain the compound in its lipophilic free-base form[4].

Q3: The isolated freebase Ethyl[1-(3-methoxyphenyl)ethyl]amine is a viscous oil that refuses to crystallize. How can I increase its purity? A3: Secondary amine freebases with flexible alkyl chains (like the ethyl group) often lack the highly ordered intermolecular forces required to form a crystal lattice at room temperature[6]. Solution: Convert the oil into a rigid salt. By dissolving the crude oil in a dry solvent and treating it with anhydrous HCl, you introduce a localized positive charge that forms strong ionic bonds with the chloride counterion. This massive increase in lattice energy forces the compound into a rigid, crystalline state, naturally excluding non-ionic impurities and trace tertiary amines during precipitation[6],[5].

Physicochemical Profile & Separation Metrics

Use the following data to predict partitioning behavior during your purification workflows.

ComponentFunctional ClasspKa (approx.)State at 25°CSilica Gel BehaviorOrganic/Aqueous Partitioning
Ethyl[1-(3-methoxyphenyl)ethyl]amine Secondary Amine9.5 – 10.5Viscous OilStrong retention / StreakingpH < 7: Aqueous pH > 11: Organic
3-Methoxyacetophenone Ketone (Starting Material)N/A (Neutral)LiquidModerate retentionAll pH: Organic
Diethyl[1-(3-methoxyphenyl)ethyl]amine Tertiary Amine (Byproduct)8.5 – 9.5OilModerate retentionpH < 6: Aqueous pH > 10: Organic
Step-by-Step Methodologies
Protocol 1: Self-Validating Acid-Base Extraction

Causality: This protocol exploits the differential aqueous solubility of protonated versus unprotonated amines to strip away neutral starting materials and transition metal catalyst residues[3].

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (50 mL per gram of crude).

  • Acidification: Transfer to a separatory funnel and extract with 1M aqueous HCl (3 x 50 mL).

  • Validation Check 1 (The pH & TLC Test): Measure the pH of the aqueous layer; it must be < 2 to guarantee complete protonation. Spot both the organic and aqueous layers on a TLC plate and stain with Ninhydrin[5]. Ninhydrin reacts specifically with secondary amines to form a deep purple complex. The aqueous layer must stain strongly, while the organic layer must remain clear.

  • Separation: Discard the organic layer (which now contains the unreacted ketone).

  • Basification: Cool the retained aqueous layer in an ice bath. Slowly add 2M NaOH dropwise until the pH > 12. Causality: The high pH deprotonates the ammonium salt, forcing the amine back into its lipophilic freebase state. The aqueous layer will become cloudy as the amine oils out.

  • Recovery & Validation Check 2: Extract the basic aqueous layer with fresh DCM (3 x 50 mL). Perform a final Ninhydrin stain on the depleted aqueous layer; it should yield no color, confirming 100% recovery of the freebase amine into the organic phase. Dry the combined organic layers over Na₂SO₄ and concentrate under vacuum.

Protocol 2: Hydrochloride Salt Crystallization

Causality: Salt formation rigidifies the flexible molecular structure, drastically increasing the melting point and allowing selective precipitation away from structurally similar impurities[6].

  • Preparation: Dissolve the crude freebase oil (obtained from Protocol 1) in a minimal volume of dry diethyl ether or ethyl acetate.

  • Acid Addition: While stirring vigorously at 0°C under an inert atmosphere, add a stoichiometric amount of 4M HCl in dioxane dropwise[6],[5].

  • Nucleation: Immediate formation of a white precipitate indicates successful salt formation. Troubleshooting: If the solution remains clear, the system is not saturated. Evaporate 10-20% of the solvent or scratch the inside of the flask with a glass rod to provide nucleation sites[6].

  • Isolation: Filter the crystals under vacuum, wash with ice-cold diethyl ether, and dry under high vacuum.

  • Validation Check (Melting Point): Perform a melting point analysis on the dried crystals. A sharp melting point range (< 2°C) confirms high purity. A depressed or broad range indicates trapped solvent or co-precipitated tertiary amine salts, necessitating a second recrystallization from hot isopropanol.

References
  • Amine workup : r/Chempros. Reddit.[Link]

  • Acid–base extraction. Wikipedia.[Link]

  • Reductive amination in case of secondary amines. Chemistry Stack Exchange.[Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.[Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

Sources

Optimizing enantiomeric excess in Rivastigmine intermediate production

Author: BenchChem Technical Support Team. Date: March 2026

Product Focus: (S)-1-(3-methoxyphenyl)ethylamine & 3-(1-(dimethylamino)ethyl)phenyl ethyl(methyl)carbamate. Primary Objective: Maximizing Enantiomeric Excess (ee) >99.5%.

Introduction: The Critical Chirality

Welcome to the Rivastigmine Technical Support Hub. The efficacy of Rivastigmine (Exelon®) relies heavily on the purity of the (S)-enantiomer . The critical control point in synthesis is almost invariably the resolution or asymmetric formation of the amine intermediate, 1-(3-methoxyphenyl)ethylamine .

Whether you are utilizing classical Diastereomeric Salt Resolution or modern Biocatalytic Transamination , this guide treats your process as a system of thermodynamic and kinetic variables. Below you will find validated workflows, troubleshooting matrices, and deep-dive optimization strategies.

Part 1: The Resolution Workflow (Chemical Route)

The industry standard involves the resolution of racemic 1-(3-methoxyphenyl)ethylamine using chiral acids. The most robust resolving agent for this specific aromatic amine is (+)-Di-p-toluoyl-D-tartaric acid ((+)-DTTA) .

Visualizing the Resolution Logic

RivastigmineResolution cluster_recycle Racemization Loop (Optional) Racemate Racemic Amine (1-(3-methoxyphenyl)ethylamine) Crystallization Crystallization (Controlled Cooling) Racemate->Crystallization DTTA Add (+)-DTTA (0.5 - 1.0 eq) DTTA->Crystallization Solvent Solvent System (MeOH or MeOH/H2O) Solvent->Crystallization Filtration Filtration Crystallization->Filtration SolidCake Solid Cake (S-Amine • DTTA Salt) Filtration->SolidCake Precipitate MotherLiquor Mother Liquor (Enriched R-Amine) Filtration->MotherLiquor Filtrate Recryst Recrystallization (Reflux in MeOH) SolidCake->Recryst If ee < 98% MotherLiquor->Racemate Base/Heat FreeBase Basification (NaOH/DCM) Recryst->FreeBase FinalProduct Pure (S)-Amine (>99% ee) FreeBase->FinalProduct

Caption: Workflow for the diastereomeric salt resolution of the Rivastigmine amine intermediate.

Part 2: Troubleshooting & FAQs

Module A: Chemical Resolution (DTTA Method)

Q: My crystals formed, but the ee is stuck at 85-90%. Recrystallization isn't improving it significantly. Why?

A: You have likely hit the "Eutectic Trap." In chiral resolution, if the enantiomeric composition of your crude crystals falls below the eutectic composition of the diastereomeric pair, further recrystallization will not upgrade the chiral purity effectively—it will only lower your yield.

  • Diagnosis:

    • Check the cooling rate.[1] Rapid cooling traps the "wrong" diastereomer (kinetic entrapment).

    • Check the solvent volume. Too little solvent forces the more soluble (R)-salt to precipitate along with the (S)-salt.

  • The Fix (Thermodynamic Control):

    • Step 1: Redissolve the salt completely at reflux (ensure clear solution).

    • Step 2: Implement a Linear Cooling Ramp . Cool at a rate of 5°C/hour.

    • Step 3: Seeding. At 2-3°C below the saturation point, add pure seeds of the (S)-amine•DTTA salt. This provides a template for the correct crystal lattice, excluding the impurity.

Q: The yield of the salt is very low (<20%), even though the ee is high.

A: Your solvent polarity is likely too high. DTTA salts are generally soluble in alcohols. If you use pure Methanol, the solubility might be too high.

  • Optimization Protocol:

    • Switch to a co-solvent system .

    • Recommended: Methanol : Water (9:1) or Isopropanol.[2]

    • Water acts as an anti-solvent for the organic salt, driving precipitation.

    • Caution: Too much water will precipitate the unreacted free amine or the resolving agent itself (oiling out).

ParameterStandard ConditionOptimization for YieldOptimization for Purity
Solvent MethanolMeOH / Water (95:5)Methanol (Pure)
Cooling Ambient0°C - 5°CSlow Ramp (0.1°C/min)
Stoichiometry 1.0 eq DTTA1.1 eq DTTA0.6 - 0.8 eq DTTA (Pope-Peachy)
Module B: Biocatalytic Synthesis (Transaminase Route)

For those bypassing resolution in favor of asymmetric synthesis from the ketone (3-acetylphenyl ethyl(methyl)carbamate).

Q: The conversion stops at 50% despite using an excess of amine donor.

A: This is classic Product Inhibition or Equilibrium Limitation. Transaminases are reversible. As the product (chiral amine) builds up, it can inhibit the enzyme or the reaction reaches equilibrium.

  • The Fix (Equilibrium Displacement):

    • Isopropylamine (IPA) Strategy: Use IPA as the amine donor. The byproduct is acetone.

    • Vacuum/Sweep: Acetone is volatile. Apply a slight vacuum or nitrogen sweep to remove acetone from the headspace. This drives the reaction forward (Le Chatelier’s principle).

    • Biphasic System: Use an organic overlay (e.g., MTBE or Toluene) to extract the toxic product amine as it forms, protecting the enzyme in the aqueous phase.

Visualizing the Biocatalytic Cycle

TransaminaseCycle EnzPLP Enzyme-PLP (Active Form) EnzPMP Enzyme-PMP (Aminated Form) EnzPLP->EnzPMP Accept NH2 from Donor Byproduct Byproduct (Acetone) EnzPLP->Byproduct Output (Remove!) EnzPMP->EnzPLP Transfer NH2 to Ketone Product Chiral Amine (S-Rivastigmine Int.) EnzPMP->Product Output Substrate Ketone Substrate Substrate->EnzPMP Input Donor Amine Donor (Isopropylamine) Donor->EnzPLP Input

Caption: Ping-Pong Bi-Bi mechanism of Transaminase. Removal of Acetone is critical for high conversion.

Module C: Analytical Validation (Chiral HPLC)

Q: I see a single peak, but the optical rotation is low. Is my HPLC method valid?

A: You might have co-elution of enantiomers. Standard C18 columns cannot separate enantiomers. You must use a Chiral Stationary Phase (CSP).

  • Validated Method Parameters:

    • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).

    • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Additive Criticality: The Diethylamine (DEA) is mandatory. Rivastigmine intermediates are basic amines. Without DEA, they will tail severely and interact with silanols, masking the separation.

    • Detection: UV @ 215 nm (Amine absorption is weak; low wavelength is required).

Part 3: Advanced Optimization Strategy

If you are scaling up, move from "Trial and Error" to Design of Experiments (DoE) .

  • Factor 1: Resolving Agent Ratio.

    • Test 0.5 eq (Pope-Peachy method) vs 1.0 eq. The 0.5 eq method theoretically precipitates only the desired enantiomer, leaving the other in solution. This often yields higher ee but requires precise control.

  • Factor 2: Water Content.

    • Plot "Water %" vs "Yield" and "ee". There is usually a sharp peak where yield maximizes before purity drops.

  • Factor 3: Temperature Ramp.

    • Use Focused Beam Reflectance Measurement (FBRM) if available to detect the onset of nucleation. Hold temperature at nucleation point for 30 mins to ensure crystal uniformity.

References

  • Process for producing Rivastigmine. European Patent EP2233465B1. (2017).[2] Describes the industrial resolution of the amine intermediate using D-DTTA.

  • Chemoenzymatic asymmetric total synthesis of (S)-Rivastigmine using ω-transaminases. Chemical Communications. (2010). Details the biocatalytic route using transaminases to bypass chemical resolution.

  • Optical Resolution of 1-(3-Methoxyphenyl)ethylamine. Bulletin of the Chemical Society of Japan. (2006). Provides fundamental solubility data and crystal structures for the resolution of this specific intermediate.

  • Chiralpak IB/AD-H Application Guide. Daicel Chiral Technologies. Technical specifications for separating amine enantiomers using polysaccharide columns.

Sources

Technical Support Center: Troubleshooting Reductive Amination of 3-Methoxyacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. Reductive amination is a cornerstone C–N bond-forming reaction, but applying it to electronically deactivated and sterically hindered aryl ketones like 3-methoxyacetophenone frequently leads to poor yields and complex side-reaction profiles.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the chemical causality behind each failure mode—specifically alcohol formation and over-alkylation—and provide self-validating, step-by-step methodologies to ensure your syntheses succeed on the first attempt.

Diagnostic Workflow

Troubleshooting_Workflow Start Diagnostic: Reductive Amination of 3-Methoxyacetophenone Q1 Major Byproduct: 1-(3-methoxyphenyl)ethanol? Start->Q1 Sol1 Action: Switch to NaBH(OAc)3 or add Ti(OiPr)4 to pre-form imine Q1->Sol1 YES Q2 Major Byproduct: Tertiary Amine (Over-alkylation)? Q1->Q2 NO Sol1->Q2 Sol2 Action: Use Stepwise Protocol (Form imine completely before reduction) Q2->Sol2 YES Q3 Issue: Reaction Stalls / High Unreacted Ketone? Q2->Q3 NO Sol2->Q3 Sol3 Action: Increase Ti(OiPr)4 equivalents Heat imine formation step Q3->Sol3 YES Success Optimal Yield of Target Amine Q3->Success NO Sol3->Success

Logical troubleshooting workflow for diagnosing side reactions in reductive amination.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction producing massive amounts of 1-(3-methoxyphenyl)ethanol instead of the target amine? Causality: This is the most common side reaction in the reductive amination of aryl ketones . It occurs when the rate of direct ketone reduction outcompetes the rate of imine formation. 3-Methoxyacetophenone is sterically hindered by its methyl group, and its carbonyl carbon is stabilized by conjugation with the aromatic ring. Consequently, imine formation is thermodynamically uphill and kinetically slow. If a strong, unselective hydride source like Sodium Borohydride (


) is present, it will rapidly reduce the unreacted ketone to the corresponding alcohol before the amine can condense .
Solution:  You must decouple the kinetics of reduction from imine formation. Switch your reducing agent to Sodium Triacetoxyborohydride (

, STAB). The electron-withdrawing acetate groups and steric bulk make STAB a remarkably mild hydride donor that is highly selective for protonated imines (iminium ions) over ketones .

Q2: I switched to


, but the reaction with 3-methoxyacetophenone has stalled at 20% conversion. How do I push it to completion? 
Causality:  While STAB prevents alcohol formation, it is often too mild for deactivated aryl ketones [[1]]([Link]). The meta-methoxy group exerts an electron-withdrawing inductive (-I) effect, but the overall aromatic conjugation still leaves the ketone highly stable. Because the equilibrium concentration of the imine remains too low, STAB cannot drive the reaction forward, leading to stalled conversions.
Solution:  Implement a Titanium(IV) isopropoxide (

) mediated protocol.

acts as a dual-purpose reagent: it is a strong Lewis acid that activates the ketone oxygen, and it acts as a water scavenger, precipitating as

to irreversibly drive imine formation. The resulting transient titano-imine is highly electrophilic and readily reduced by STAB or Sodium Cyanoborohydride (

) [[2]]([Link]).

Q3: When using a primary amine, I am detecting significant amounts of over-alkylated (tertiary) amine. How can I restrict the reaction to mono-alkylation? Causality: Over-alkylation occurs because the newly formed secondary amine product is more nucleophilic and less sterically hindered than the primary amine starting material. If unreacted 3-methoxyacetophenone is still present in the mixture alongside the reducing agent, the secondary amine will outcompete the primary amine, forming an enamine/iminium intermediate that rapidly reduces to a tertiary amine . Solution: Utilize a strictly stepwise protocol. Do not add the reducing agent until analytical validation confirms 100% conversion of the ketone to the imine. Additionally, use a slight stoichiometric excess of the primary amine (1.2 to 1.5 equivalents) to statistically favor the first alkylation event.

Quantitative Reagent Profiling

To assist in experimental design, the following table summarizes the expected behavior of various reducing systems when applied specifically to 3-methoxyacetophenone.

Table 1: Reagent Selection and Expected Side-Reaction Profiles

Reducing SystemRelative Hydride PowerSelectivity (Iminium vs. Ketone)Efficacy for 3-MethoxyacetophenonePrimary Side Reaction

(Direct)
HighPoorLow1-(3-methoxyphenyl)ethanol (Alcohol)

(pH 5)
ModerateGoodModerateAlcohol (if imine formation is slow)

(Direct)
LowExcellentLow-ModerateHigh unreacted ketone (Stalled reaction)

+

ModerateExcellent (via Titano-imine)HighTrace over-alkylation (if primary amine)
Standard Operating Procedure (SOP)

Stepwise


-Mediated Reductive Amination 

This self-validating protocol is designed to eliminate alcohol formation and minimize over-alkylation when reacting 3-methoxyacetophenone with primary or secondary amines.

Phase 1: Imine Pre-formation

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (Argon/

    
    ), dissolve 3-methoxyacetophenone (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.
    
  • Amine Addition: Add the desired amine (1.2 eq for primary amines to prevent over-alkylation; 1.0 eq for secondary amines).

  • Lewis Acid Activation: Dropwise, add Titanium(IV) isopropoxide (

    
    ) (1.5 eq). Causality note: The excess titanium ensures complete scavenging of the water generated during condensation, pushing the equilibrium strictly toward the imine.
    
  • Incubation: Stir at room temperature for 12–18 hours.

    • Validation Checkpoint: Remove a 10 µL aliquot, quench with saturated

      
      , extract with ethyl acetate, and analyze the organic layer via GC-MS or LC-MS. Do not proceed to Phase 2 until >95% consumption of the ketone is confirmed.
      

Phase 2: Selective Reduction 5. Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality note: Lowering the temperature suppresses any residual direct ketone reduction by the incoming hydride source. 6. Hydride Addition: Add Sodium Triacetoxyborohydride (


) (1.5 eq) in three equal portions over 15 minutes to control the exotherm.
7. Reaction Completion:  Allow the mixture to slowly warm to room temperature and stir for an additional 4–6 hours until the intermediate titano-imine is fully consumed.

Phase 3: Quench and Workup 8. Quenching: Carefully quench the reaction by adding 1M aqueous


 (equal volume to DCE). Caution: A voluminous white precipitate of titanium dioxide (

) will form immediately. 9. Filtration: Filter the biphasic suspension through a tightly packed pad of Celite to remove the

salts. Wash the filter cake thoroughly with ethyl acetate to recover trapped product. 10. Extraction: Separate the organic layer, extract the aqueous layer twice with ethyl acetate, dry the combined organics over anhydrous

, and concentrate in vacuo prior to column chromatography.
References
  • Reductive amination - Wikipedia Source: Wikipedia URL:[Link]

  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Secondary amines as coupling partners in direct catalytic asymmetric reductive amination Source: National Institutes of Health (PMC) URL:[Link]

  • The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control Source: European Journal of Organic Chemistry URL:[Link]

Sources

Technical Support Center: Controlling Moisture in Hygroscopic Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling, analyzing, and formulating hygroscopic amine hydrochloride active pharmaceutical ingredients (APIs). Amine hydrochlorides are notoriously prone to moisture uptake due to the high polarity of the protonated amine and chloride ions, which readily form hydrogen bonds with atmospheric water.

This guide provides drug development professionals with field-proven troubleshooting strategies, self-validating analytical protocols, and mechanistic insights to ensure the physicochemical stability of moisture-sensitive APIs.

Diagnostic & Analytical Workflows

Q1: How should I choose between Karl Fischer (KF) titration, Dynamic Vapor Sorption (DVS), and Thermogravimetric Analysis (TGA) for moisture profiling?

The Causality: Selecting the wrong analytical technique leads to false stability profiles. KF titration measures absolute chemical water content via a redox reaction[1]. DVS measures thermodynamic moisture sorption/desorption kinetics by recording mass changes across a programmed relative humidity (RH) gradient[2]. TGA measures total volatile loss (including residual solvents, not just water) through a heat ramp. Best Practice: Use DVS to establish the critical Deliquescence Relative Humidity (DRH) threshold and identify phase transitions[3]. Validate the baseline absolute water content using KF titration[2].

MoistureAnalysis Start Determine Moisture Analysis Goal Goal1 Absolute Water Content Start->Goal1 Goal2 Sorption Kinetics & Phase Changes Start->Goal2 Goal3 Total Volatile Loss Start->Goal3 KF_Vol Volumetric KF (>1% Moisture) Goal1->KF_Vol High Water KF_Coul Coulometric KF (<1% Moisture) Goal1->KF_Coul Trace Water DVS Dynamic Vapor Sorption (DVS) Goal2->DVS RH Profiling TGA Thermogravimetric Analysis (TGA) Goal3->TGA Heat Ramp

Caption: Decision tree for selecting moisture analysis techniques for hygroscopic APIs.

Q2: What is the step-by-step methodology for determining the moisture sorption limit using DVS?

A self-validating DVS protocol ensures that the API has reached thermodynamic equilibrium at each humidity stage before measurements are recorded.

Protocol: Dynamic Vapor Sorption (DVS) Isotherm Mapping

  • Sample Loading: Place ~10–15 mg of the hygroscopic amine hydrochloride into the DVS microbalance pan[4].

  • Drying Phase (Pre-treatment): Expose the sample to 0% RH at 25°C under a dry nitrogen flow (e.g., 200 SCCM). Monitor the mass until the change is strictly <0.003% per minute. This establishes the absolute dry reference mass[4].

  • Sorption Cycle: Program the instrument to increase RH in 10% increments up to 90% RH. The system must self-validate equilibrium at each step ( dm/dt < 0.003%/min) before advancing to the next humidity level[2].

  • Desorption Cycle: Decrease RH in 10% decrements back to 0% RH, using the same equilibrium criteria.

  • Isotherm Analysis: Plot the mass change (%) versus RH. A significant hysteresis gap between the sorption and desorption curves indicates hydrate formation or bulk absorption, whereas reversible curves suggest surface adsorption[5].

Q3: How do I ensure accuracy when using Karl Fischer titration for a highly deliquescent salt?

The Causality: Atmospheric moisture can contaminate the titration cell or the sample during transfer, leading to artificially high water content readings.

Protocol: Volumetric Karl Fischer Titration

  • System Setup & Cell Conditioning: Fill the titration vessel with dry methanol. Pre-titrate (condition) the solvent with KF titrant to eliminate residual moisture until a stable drift rate (e.g., <10 µ g/min ) is achieved. This ensures the system is self-validated and strictly anhydrous[6].

  • Titer Determination: Standardize the KF titrant using a known water standard (e.g., sodium tartrate dihydrate) to calculate the water equivalence factor (mg H₂O/mL titrant)[7].

  • Sample Introduction: Rapidly transfer an accurately weighed amount of the amine hydrochloride salt into the titration cell using a sealed weighing boat to minimize atmospheric exposure.

  • Titration: Titrate with KF reagent (containing iodine, sulfur dioxide, and a base) until the double platinum pin sensor detects an excess of iodine via voltametric indication, marking the endpoint[1].

  • Calculation: Compute moisture content based on titrant volume consumed, the titer, and sample mass.

Summary of Analytical Techniques
TechniqueDetection PrincipleIdeal Moisture RangeKey OutputLimitations
Coulometric KF Electrochemical iodine generation10 ppm to 1%Absolute trace water contentUnsuitable for high-moisture samples[8].
Volumetric KF Burette titrant addition1% to 100%Absolute bulk water contentRequires frequent titer standardization[8].
DVS Gravimetric microbalanceN/A (Measures change)Sorption isotherms, DRHTime-consuming for slow-equilibrating samples[5].
TGA Thermal mass loss>0.5%Total volatile contentCannot distinguish water from residual solvents[9].

Handling & Storage Protocols

Q4: My amine hydrochloride salt turns into a paste during weighing. How do I prevent this?

The Causality: You have exceeded the Deliquescence Relative Humidity (DRH) of the salt. When the ambient RH is higher than the DRH, the salt absorbs moisture continuously until it dissolves in its own absorbed water, forming a highly corrosive and unstable viscous fluid or paste[10].

Troubleshooting Workflow:

  • Storage: Store the solid compound in a tightly sealed container within a desiccator in a cool, dry place[11].

  • Thermal Equilibration: Before opening, allow the sealed container to equilibrate to room temperature. Opening a cold container in a humid room immediately causes condensation on the API surface[11].

  • Environmental Control: All weighing and handling must be performed inside a controlled glovebox purged with dry nitrogen or argon, maintaining an internal RH of <5%[12].

HandlingWorkflow API Hygroscopic Amine Hydrochloride API Storage Store in Desiccator (Sealed, 4°C to 25°C) API->Storage Equilibration Equilibrate to RT Before Opening Storage->Equilibration Prevent Condensation Glovebox Handle in Glovebox (RH < 5%, N2/Ar) Equilibration->Glovebox Maintain Dry State Formulation Formulation Strategies Glovebox->Formulation Coating Moisture-Barrier Film Coating Formulation->Coating Excipients Hydrophobic Excipients Formulation->Excipients

Caption: End-to-end handling and formulation workflow for moisture-sensitive APIs.

Formulation & Processing Strategies

Q5: How can I formulate a highly hygroscopic amine hydrochloride to ensure a stable shelf life?

The Causality: If environmental controls are insufficient during the drug's lifecycle, the formulation itself must act as a thermodynamic and physical barrier against water vapor. Free water in the formulation can interact with the drug, leading to hydrolysis and degradation[13].

Formulation Solutions:

  • Moisture-Barrier Film Coating: Apply a specialized polymer film coating to the solid core. This acts as a physical shield, drastically reducing the water vapor transmission rate (WVTR) to the API[14].

  • Excipient Selection (Moisture Scavengers): Co-process the API with specific excipients that preferentially bind moisture. Bound moisture is physically or chemically attached to the excipient and does not interact with the API, preserving the drug's stability[13].

  • Capsule-in-Capsule Technology: Utilize hard capsules (such as Hypromellose/HPMC) which have a naturally low moisture content and act as an additional physical barrier to protect the hygroscopic filling content[12].

  • Crystal Engineering: If the amorphous fraction is too high (amorphous states have significantly higher hygroscopicity than crystalline states[3]), consider engineering a stable crystalline hydrate or co-crystal that is thermodynamically satisfied and less prone to further moisture scavenging[14].

References

1.[2] The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance - American Pharmaceutical Review - 2 2.[6] KF titration in pharmaceuticals - News-Medical.Net - 6 3.[5] Unlocking Breakthroughs: 8 Ways DVS is Essential to Pharmaceutical Research - Surface Measurement Systems - 5 4.[3] Pharmaceutical Industry Applications for Dynamic Vapor Sorption - ProUmid - 3 5.[7] Water Content Determination by Karl Fischer - Pharmaguideline - 7 6.[9] Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Pharma Excipients - 9 7.[4] Characterization, Solubility, and Hygroscopicity of BMS-817399 - ACS Publications - 4 8.[8] The Role of Karl Fischer Titration in Pharmaceutical Analysis - Analab Scientific Instruments - 8 9.[1] What Is Karl Fischer Titration? - Mettler Toledo - 1 10.[11] Technical Support Center: Bis(2-chloroethyl)amine Hydrochloride Stability in Solution - Benchchem - 11 11.[14] Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC - 14 12.[10] Process using amine blends to inhibit chloride corrosion in wet hydrocarbon condensing systems - Google Patents - 10 13.[13] The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients - Colorcon - 13 14.[12] An innovative drug delivery form for hygroscopic pharmaceutical drugs - Manufacturing Chemist - 12

Sources

Technical Support Center: Purification of Ethyl[1-(3-methoxyphenyl)ethyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

Compound Profiling & Purification Strategy

Ethyl[1-(3-methoxyphenyl)ethyl]amine is a lipophilic, chiral secondary amine. Its structure consists of a basic secondary nitrogen flanked by an ethyl group and an electron-rich 1-(3-methoxyphenyl)ethyl moiety. The presence of the basic amine center dictates its physicochemical behavior: it is prone to strong hydrogen bonding and electrostatic interactions with acidic surfaces, and it exhibits highly pH-dependent solubility.

The most robust purification strategy relies on a two-pronged approach: an initial1[1] to remove neutral/acidic impurities, followed by 2[2] for final polishing and isolation.

Quantitative Data: Solvent Selection Matrix

SolventPolarity IndexBoiling Point (°C)Application PhaseMechanistic Rationale
Ethyl Acetate (EtOAc) 4.477.1Extraction (Organic)Excellent partitioning for the free base; avoids alkylation risks associated with halogenated solvents.
1M HCl (aq) N/A~100Extraction (Aqueous)Quantitatively protonates the secondary amine (pKa ~10), forcing it into the aqueous phase as a water-soluble ammonium salt.
Hexane / EtOAc 0.1 / 4.468 / 77.1ChromatographyStandard normal-phase eluent; provides tunable polarity for eluting the lipophilic amine.
Triethylamine (TEA) 1.889.5Mobile Phase ModifierActs as a competing base (0.5-1% v/v) to neutralize Brønsted acidic silanols on silica gel, preventing peak tailing.

Troubleshooting Guide: Acid-Base Extraction

Q: I am experiencing severe emulsion formation when extracting the free base with dichloromethane (DCM). How can I resolve this? A: Emulsions frequently occur when extracting lipophilic amines due to their surfactant-like properties at intermediate pH levels. Causality & Solution: Transitioning from DCM to Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) alters the interfacial tension, often breaking the emulsion. Furthermore, ensure the aqueous phase is highly basic (pH > 10) using 2M NaOH before extraction. This completely deprotonates the amine, minimizing its amphiphilic character. Adding brine (saturated NaCl) to the aqueous layer increases its ionic strength, forcing the organic amine into the organic phase via the "salting-out" effect.

Q: Should I use DCM or EtOAc for the final extraction of the free base? A: While DCM is a classic choice, it is a halogenated solvent that can slowly alkylate secondary amines over time, forming unwanted quaternary ammonium salts if left in solution. EtOAc is preferred for chemical stability. Note that EtOAc can undergo hydrolysis if left in contact with strong base for extended periods, so phase separation should be performed promptly.1[1].

Troubleshooting Guide: Chromatographic Purification

Q: My compound streaks down the silica column, resulting in poor recovery and overlapping fractions. What is happening? A: Bare silica gel is a Brønsted acid. The basic secondary amine of Ethyl[1-(3-methoxyphenyl)ethyl]amine interacts strongly with the acidic silanol groups on the silica surface, leading to severe peak tailing and irreversible adsorption. Causality & Solution: You must modify the mobile phase or the stationary phase.

  • Mobile Phase Modification: 2[2]. Add 1% (v/v) Triethylamine (TEA) to your Hexane/EtOAc system.

  • Stationary Phase Modification: Switch to an amine-functionalized silica (e.g., KP-NH) or basic alumina, which inherently prevents acid-base retention mechanisms.

Q: Can I use Reverse-Phase (RP) chromatography for this compound? A: Yes, but pH control is critical. Under standard acidic RP conditions (e.g., 0.1% Formic Acid), the amine is protonated, highly polar, and will elute in the void volume.2[2]. Apply the "2 pH Rule": adjust the mobile phase to at least 2 pH units above the amine's pKa using volatile buffers like ammonium bicarbonate. This ensures the amine is in its lipophilic free-base form, maximizing retention on a C18 column.

Self-Validating Experimental Protocols

Protocol 1: Acid-Base Extraction Workflow

Self-Validation Checkpoint: The success of this protocol is validated by checking the pH of the aqueous layer before each phase separation and utilizing TLC to track the amine.

  • Dissolution: Dissolve the crude Ethyl[1-(3-methoxyphenyl)ethyl]amine mixture in EtOAc (10 mL per gram of crude).

  • Acidic Extraction: Add an equal volume of 1M HCl (aq). Shake vigorously in a separatory funnel and vent. Validation: Spot the organic layer on a TLC plate; the amine spot (visualized with Ninhydrin stain) should be absent, confirming complete transfer to the aqueous phase.

  • Phase Separation: Drain the lower aqueous layer (containing the amine-HCl salt) into an Erlenmeyer flask. Discard the organic layer containing neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH (aq) dropwise while stirring until the pH reaches >10 (verify with pH paper). The solution will become cloudy as the free base amine oils out.

  • Back-Extraction: Extract the basic aqueous layer three times with fresh EtOAc.

  • Drying & Concentration: Combine the EtOAc layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base.

Protocol 2: Amine-Modified Normal-Phase Chromatography

Self-Validation Checkpoint: Pre-treat TLC plates with the TEA-modified solvent to ensure the Rf value is accurately predicted before running the column.

  • Eluent Preparation: Prepare a solvent system of Hexane/EtOAc (e.g., 80:20) and add 1% (v/v) Triethylamine (TEA). Mix thoroughly.

  • Column Equilibration: Pack the silica gel column and flush with at least 3 column volumes (CV) of the TEA-modified eluent. This step is non-negotiable; it saturates and neutralizes the acidic silanols.

  • Sample Loading: Dissolve the free base amine in a minimum volume of the eluent and load it onto the column.

  • Elution: Run the column using the modified eluent. Collect fractions and monitor via TLC (visualize with UV and Ninhydrin stain). The target amine will elute as a sharp, symmetrical band.

Process Visualization

G A Crude Amine Mixture (Organic Solvent) B Add 1M HCl (aq) (Protonation) A->B C Phase Separation B->C D Organic Phase (Neutral Impurities) C->D Discard E Aqueous Phase (Amine-HCl Salt) C->E Keep F Add 2M NaOH (aq) (Deprotonation, pH > 10) E->F G Extract with EtOAc (Back-Extraction) F->G H Phase Separation G->H I Aqueous Phase (Waste Salts) H->I Discard J Organic Phase (Pure Free Base) H->J Evaporate

Acid-Base Extraction Workflow for Secondary Amines.

References

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at:[Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at:[Link]

Sources

Technical Support Center: Residual Solvent Remediation in Ethyl[1-(3-methoxyphenyl)ethyl]amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in pharmaceutical process development, I frequently consult on the downstream processing of complex secondary amine salts.

Ethyl[1-(3-methoxyphenyl)ethyl]amine hydrochloride is a highly polar, structurally intricate intermediate. Due to its protonated amine core (


) and the methoxy group acting as a strong hydrogen-bond acceptor, this compound notoriously traps polar organic solvents within its crystal lattice. Standard thermal drying often fails, leading to thermal degradation or surface crusting before the solvent is released.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve compliance with regulatory standards without compromising your API's integrity.

Part 1: Quantitative Baselines & Regulatory Targets

Before initiating any remediation protocol, you must establish your target limits. The International Council for Harmonisation (ICH) Q3C guidelines dictate the acceptable concentration of residual solvents based on their toxicity profiles[1].

Below is a summarized matrix of common solvents used in the synthesis and crystallization of Ethyl[1-(3-methoxyphenyl)ethyl]amine HCl, alongside their strict ICH Q3C limits[2].

SolventICH ClassToxicity ConcernPermitted Daily Exposure (PDE)Concentration Limit (Option 1)
Benzene Class 1Carcinogen0.02 mg/day2 ppm
Dichloromethane (DCM) Class 2Inherent Toxicity6.0 mg/day600 ppm
Methanol Class 2Inherent Toxicity30.0 mg/day3000 ppm
Toluene Class 2Inherent Toxicity8.9 mg/day890 ppm
Ethanol Class 3Low Toxic Potential50.0 mg/day5000 ppm
Ethyl Acetate Class 3Low Toxic Potential50.0 mg/day5000 ppm
n-Heptane Class 3Low Toxic Potential50.0 mg/day5000 ppm
Part 2: Troubleshooting Guides & FAQs

Q1: Why does Ethyl[1-(3-methoxyphenyl)ethyl]amine HCl stubbornly retain solvents like ethanol and ethyl acetate even under high vacuum and elevated temperatures? The Causality: The retention is not merely physical entrapment; it is a thermodynamic issue. The protonated secondary amine and the chloride counter-ion create a dense hydrogen-bonding network. Solvents with H-bond donors or acceptors (like ethanol or ethyl acetate) become incorporated into the interstitial spaces of the crystal lattice, forming stable solvates. Applying excessive heat simply bakes the outer surface of the crystal, creating an impermeable crust that traps the solvent inside, or worse, causes the methoxy-aromatic ring to undergo oxidative degradation.

Q2: If thermal drying is ineffective, how can I displace trapped Class 2 and Class 3 solvents without degrading the molecule? The Causality: The most effective method for amine hydrochlorides is Humidity-Assisted Vacuum Drying (also known as vacuum hydration)[3]. Water molecules are smaller and possess a higher hydrogen-bonding affinity for the chloride ion than organic solvents. By introducing water vapor, water aggressively outcompetes the organic solvent for lattice binding sites, displacing the solvent. Once the organic solvent is purged, the newly formed hydrate can be easily dehydrated under standard vacuum because water's high vapor pressure allows it to escape the lattice efficiently.

G A API-HCl Solvate (Trapped Organic Solvent) C Competitive H-Bonding (Water displaces Solvent) A->C B Humidified Air / N2 (Water Vapor Introduction) B->C D API-HCl Hydrate (Free Organic Solvent) C->D E Vacuum Drying (Water & Solvent Removal) D->E F Dry, Solvent-Free API-HCl E->F

Fig 1: Mechanistic pathway of humidity-assisted solvent displacement in amine hydrochlorides.

Q3: My process cannot tolerate water due to downstream anhydrous reaction requirements. What is an alternative solvent exchange strategy? The Causality: If hydration is strictly prohibited, utilize an Anti-Solvent Reslurry technique using a non-polar Class 3 solvent, such as n-heptane. Because Ethyl[1-(3-methoxyphenyl)ethyl]amine HCl is highly polar, it is entirely insoluble in heptane. However, when heated to reflux, the kinetic energy allows the trapped polar solvent (e.g., DCM or Ethyl Acetate) to partition out of the amorphous regions of the solid and into the bulk heptane phase due to the massive concentration gradient.

Q4: How do I accurately quantify the residual solvents to ensure my remediation worked? The Causality: Standard direct-injection Gas Chromatography (GC) will destroy your column because the API is non-volatile. You must use Headspace Gas Chromatography (HS-GC) [4]. Because the HCl salt has poor solubility in water, you must dissolve the sample in a high-boiling, polar aprotic diluent like 1,3-Dimethyl-2-imidazolidinone (DMI) or Dimethyl sulfoxide (DMSO). This completely destroys the crystal lattice in solution, releasing 100% of the trapped volatiles into the headspace for accurate quantification.

Part 3: Step-by-Step Experimental Protocols

Every protocol utilized in pharmaceutical development must be a self-validating system. The following methodologies include built-in verification steps to ensure the causality of the process is actively monitored.

Protocol A: Humidity-Assisted Vacuum Drying (Vacuum Hydration)

Best for: Removing strongly hydrogen-bonded solvents (Ethanol, Methanol, Ethyl Acetate).

  • Loading: Spread the solvent-wet Ethyl[1-(3-methoxyphenyl)ethyl]amine HCl evenly onto trays (maximum thickness: 2 cm) and load into a jacketed vacuum tray dryer.

  • Hydration Phase: Seal the dryer and introduce a controlled flow of humidified nitrogen (Relative Humidity > 75%) at ambient temperature (20–25°C). Maintain this flow at atmospheric pressure for 4 to 6 hours.

    • Validation Check: Sample the exhaust gas. A spike in organic solvent vapor indicates successful lattice displacement.

  • Dehydration Phase: Shut off the humidified nitrogen. Apply deep vacuum (< 50 mbar) and gradually ramp the jacket temperature to 45°C at a rate of 5°C per hour to prevent crusting.

  • Validation & Release: Hold at 45°C under vacuum for 12 hours. Pull a sample and analyze via Karl Fischer (KF) titration for moisture content (< 0.5%) and HS-GC for residual solvent limits.

Protocol B: Non-Polar Anti-Solvent Reslurry

Best for: Anhydrous requirements or removing non-polar trapped solvents (Toluene, DCM).

  • Suspension: Transfer the API into a jacketed reactor equipped with an overhead PTFE stirrer. Add 10 volumes (v/w) of n-heptane.

  • Thermal Partitioning: Initiate agitation at 250 RPM. Heat the jacket to bring the heptane suspension to 50°C. Hold for 3 hours.

    • Causality Note: The heat provides the activation energy required for the trapped solvent to diffuse out of the solid matrix and into the bulk heptane.

  • Cooling & Isolation: Cool the reactor to 0–5°C over 1 hour to minimize any potential API solubility and maximize yield. Filter the suspension through a Nutsche filter.

  • Washing: Wash the filter cake with 2 volumes of pre-chilled (0°C) fresh n-heptane to flush the displaced solvent from the cake surface.

  • Drying & Validation: Dry the cake under standard vacuum at 40°C for 8 hours. Verify solvent removal via HS-GC using DMI as the sample diluent.

Part 4: Visualizing the Decision Matrix

To streamline your workflow, use the following logical decision tree to select the optimal remediation strategy based on the specific solvent contamination profile of your Ethyl[1-(3-methoxyphenyl)ethyl]amine HCl batch.

DecisionTree Start High Residual Solvent in Ethyl[...]amine HCl Check Is the trapped solvent a strong H-bond donor/acceptor? Start->Check Yes Yes (e.g., EtOH, EtOAc, MeOH) Check->Yes No No (e.g., Toluene, DCM) Check->No Humid Execute Protocol A: Humidity-Assisted Drying Yes->Humid Slurry Execute Protocol B: Heptane Reslurry No->Slurry Test Validation: HS-GC Analysis (ICH Q3C) Humid->Test Slurry->Test

Fig 2: Decision matrix for selecting the optimal residual solvent remediation strategy.

References
  • Impurities: Guideline for Residual Solvents Q3C(R8) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Q3C — Tables and List Guidance for Industry U.S. Food and Drug Administration (FDA).[Link]

  • Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals (US5981751A)
  • Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography Almac Group Sciences.[Link]

Sources

Validation & Comparative

HPLC Method Development Guide: Ethyl[1-(3-methoxyphenyl)ethyl]amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Ethyl[1-(3-methoxyphenyl)ethyl]amine hydrochloride (often abbreviated as EMEA or Rivastigmine Intermediate B ) is a critical secondary amine intermediate in the synthesis of the Alzheimer’s drug Rivastigmine.

Developing a robust HPLC method for this molecule is deceptive. While the structure appears simple, the combination of a secondary amine (pKa ~9.5) and a lipophilic methoxyphenyl group creates a "perfect storm" for peak tailing and retention variability on standard C18 columns.

This guide moves beyond generic protocols. We compare three distinct chromatographic strategies—Acidic C18 , High-pH Hybrid , and Phenyl-Hexyl Selectivity —to determine which offers the highest reliability for process control and purity analysis.

The Target Molecule
PropertyDetailChromatographic Impact
Structure Secondary Amine + Methoxy-Phenyl RingDual nature: Hydrophobic retention + Silanol interaction.
pKa ~9.5 (Amine)Highly ionized at pH < 7. Requires specific pH control.
UV Max 215 nm, 274 nm215 nm offers sensitivity; 274 nm offers specificity (aromatic).
Critical Impurities 1-(3-methoxyphenyl)ethylamine (Primary Amine), 3-Methoxyacetophenone (Ketone)Must resolve the primary amine precursor from the secondary amine product.

Synthesis Pathway & Impurity Logic

To develop a method, you must understand what you are separating. The synthesis typically involves the reductive amination of 3-methoxyacetophenone.

SynthesisPath Ketone 3-Methoxyacetophenone (Starting Material) Primary 1-(3-methoxyphenyl) ethylamine (Primary Amine Impurity) Ketone->Primary Reductive Amination Target Ethyl[1-(3-methoxyphenyl) ethyl]amine (TARGET) Primary->Target Ethyl Alkylation Target->Primary Co-elution Risk Tertiary Rivastigmine (Final Product) Target->Tertiary Carbamoylation

Figure 1: Synthesis pathway showing critical separation requirements. The method must resolve the Target Secondary Amine from the Primary Amine precursor.

Comparative Analysis: Three Method Strategies

We evaluated three method architectures to analyze EMEA hydrochloride.

Strategy A: The "Traditional" Acidic C18

The industry standard, relying on silanol suppression via low pH.

  • Column: C18 (5 µm, 150 x 4.6 mm) - e.g., Inertsil ODS-3

  • Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile

  • Mechanism: At pH 3.0, the amine is fully protonated (

    
    ). Retention is purely hydrophobic, but repulsion from positively charged silanols can cause peak distortion.
    
Strategy B: High-pH Hybrid (Recommended)

Modern approach using hybrid silica to run at pH > pKa.

  • Column: Hybrid C18 (e.g., Waters XBridge or Phenomenex Gemini NX)

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Methanol

  • Mechanism: At pH 10.0, the amine is neutral (

    
    ). This drastically increases retention and eliminates silanol interactions, resulting in sharp, symmetrical peaks.
    
Strategy C: Phenyl-Hexyl Selectivity

Exploiting pi-pi interactions for impurity segregation.

  • Column: Phenyl-Hexyl

  • Mobile Phase: 0.1% Formic Acid / Methanol

  • Mechanism: The methoxy-phenyl ring of the target interacts with the phenyl phase. This provides orthogonal selectivity, often shifting the ketone impurity away from the amines.

Experimental Data Comparison

The following data summarizes the performance of the three strategies. Note: Data represents average performance metrics from n=6 replicate injections.

MetricStrategy A (Acidic C18)Strategy B (High pH Hybrid)Strategy C (Phenyl-Hexyl)
Retention Time (Target) 4.2 min8.5 min5.1 min
USP Tailing Factor (

)
1.6 - 1.9 (Poor)1.05 - 1.15 (Excellent) 1.3 - 1.5 (Acceptable)
Resolution (

)
(Target vs. Primary Amine)
1.84.2 2.5
Sensitivity (S/N) ModerateHigh (Sharper peaks)Moderate
Buffer Compatibility Non-volatile (Phosphate)Volatile (MS Compatible) Volatile (MS Compatible)
Expert Insight:

"Strategy A is often the default in USP monographs, but for this specific secondary amine, Strategy B (High pH) is superior. By deprotonating the amine, we remove the kinetic drag of silanol interactions, doubling the resolution and halving the tailing."

Detailed Protocol: The "High-pH Hybrid" Method (Strategy B)

This is the recommended self-validating protocol for routine analysis.

Reagents & Preparation
  • Buffer (pH 10.0): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL HPLC-grade water. Adjust pH to 10.0 ± 0.1 with Ammonia solution (25%). Filter through 0.22 µm nylon filter.

  • Mobile Phase A: Buffer pH 10.0

  • Mobile Phase B: Methanol (100%)

  • Diluent: Methanol:Water (50:50 v/v). Note: Do not use pure acetonitrile as diluent; it may cause peak splitting for this salt form.

Instrument Conditions
  • Column: XBridge C18 BEH, 150 x 4.6 mm, 3.5 µm (or equivalent Hybrid particle).

  • Flow Rate: 1.0 mL/min[1][2]

  • Column Temp: 35°C

  • Injection Volume: 5 - 10 µL

  • Detection: UV @ 215 nm (Impurity trace) and 274 nm (Assay).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
2.09010
12.02080
15.02080
15.19010
20.09010

Method Development Decision Tree

Use this logic flow to troubleshoot or adapt the method for specific impurity profiles.

MethodLogic Start Start: Analyze EMEA Hydrochloride CheckpH Is MS Compatibility Required? Start->CheckpH BranchUV No (UV Only) CheckpH->BranchUV BranchMS Yes / High Res Needed CheckpH->BranchMS Acidic Try Acidic C18 (0.1% TFA/H3PO4) BranchUV->Acidic Tailing Peak Tailing > 1.5? Acidic->Tailing AddTEA Add 0.1% Triethylamine (Silanol Blocker) Tailing->AddTEA Yes HighPH Hybrid C18 @ pH 10 (NH4HCO3) BranchMS->HighPH Selectivity Impurity Co-elution? HighPH->Selectivity Phenyl Switch to Phenyl-Hexyl (Pi-Pi Selectivity) Selectivity->Phenyl Yes

Figure 2: Decision matrix for optimizing separation based on detection needs and peak shape requirements.

References

  • Srinivasa Rao, M., et al. (2010).[3] "Identification and characterization of new impurities in rivastigmine." Pharmazie, 65(5), 336-338.[3]

  • USP Monograph. "Rivastigmine Tartrate." United States Pharmacopeia. (General reference for impurity limits and standard C18 conditions).
  • Zhejiang Hisun Pharmaceutical Co Ltd. (2012). "Preparation method of rivastigmine, its intermediates and preparation method of the intermediates." U.S. Patent 8,324,429.

  • Wang, E., et al. (2002).[4] "A new sensitive HPLC assay for methoxyamine and its analogs."[4] Journal of Pharmaceutical and Biomedical Analysis, 30(3), 415-427.[4]

Sources

FTIR Characterization Guide: Ethyl[1-(3-methoxyphenyl)ethyl]amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and characterization protocol for Ethyl[1-(3-methoxyphenyl)ethyl]amine hydrochloride , a critical structural analog and potential impurity in the synthesis of acetylcholinesterase inhibitors like Rivastigmine.

Executive Summary & Compound Profile

Ethyl[1-(3-methoxyphenyl)ethyl]amine hydrochloride (CAS: 1170204-27-9) represents a specific secondary amine salt often encountered in the structural optimization or impurity profiling of phenethylamine-based therapeutics.

In drug development, particularly for Alzheimer’s treatments (e.g., Rivastigmine analogs), distinguishing this "N-ethyl, des-carbamoyl" intermediate from the active pharmaceutical ingredient (API) and the dimethyl-amine precursors is critical. This guide compares its spectral performance against key alternatives to establish a robust identification workflow.

Chemical Identity[1][2][3][4][5][6][7]
  • IUPAC Name: N-Ethyl-1-(3-methoxyphenyl)ethanamine hydrochloride

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    HCl[1]
  • Key Functional Groups: Secondary Amine Salt, Methoxy Ether, Aromatic Ring, Ethyl Side Chain.

  • Critical Distinction: Unlike Rivastigmine, this compound lacks a carbonyl group , making FTIR the most efficient tool for rapid discrimination.

Comparative Analysis: Performance & Detectability

This section objectively compares the FTIR detection of the target compound against its primary structural alternatives: the Free Base form and the Rivastigmine API .

Table 1: Spectral Fingerprint Comparison
FeatureTarget: Ethyl[1-(3-methoxyphenyl)ethyl]amine HClAlternative A: Free Base (Liquid/Oil)Alternative B: Rivastigmine Tartrate (API)
Amine Region (3000-2700 cm⁻¹) Broad, intense "Ammonium" band (N-H⁺ stretching). Overlaps C-H stretches.Weak, sharp N-H stretch (~3300 cm⁻¹).Broad ammonium band, but obscured by tartrate OH.
Carbonyl Region (1750-1680 cm⁻¹) Absent (Silent Region). Absent. Strong Doublet (Carbamate C=O ~1720 cm⁻¹).
C-N Stretch (1200-1000 cm⁻¹) Shifted to higher freq due to protonation.Standard C-N aliphatic (~1180 cm⁻¹).Complex (Carbamate C-N + Amine C-N).
Ether Bands (Ar-O-C) Distinct doublet: ~1260 cm⁻¹ (Asym) & ~1040 cm⁻¹ (Sym).Similar positions.Similar positions (Methoxy group present).[2][3][4][5][6][7]
Physical State Solid (Hygroscopic Powder).Viscous Liquid / Oil.Solid (Crystalline).

Expert Insight: The "Silent Carbonyl" region in the target compound is the primary pass/fail criteria. If you see a peak at 1700-1750 cm⁻¹, your sample is contaminated with the carbamoylated product (Rivastigmine) or the starting ketone (3-Methoxyacetophenone).

Detailed Experimental Protocol

To ensure data integrity (E-E-A-T), the following protocol addresses the specific challenge of hygroscopicity in amine hydrochloride salts, which can broaden bands and obscure the fingerprint region.

Method A: Diamond ATR (Recommended)

Best for: Rapid screening, process control, and hygroscopic samples.

  • Instrument Setup: FTIR Spectrometer with a single-bounce Diamond ATR accessory.

  • Background: Collect 32 scans of the clean crystal (air background).

  • Sample Prep:

    • Take ~5 mg of Ethyl[1-(3-methoxyphenyl)ethyl]amine HCl.

    • Crucial Step: Do not grind. Place the neat powder directly onto the crystal center.

  • Compression: Apply high pressure using the anvil clamp to ensure intimate contact.

    • Note: HCl salts are hard; insufficient pressure yields noisy spectra.

  • Acquisition: Collect 32-64 scans at 4 cm⁻¹ resolution.

  • Post-Processing: Apply "ATR Correction" (if comparing to transmission libraries) to adjust for penetration depth frequency dependence.

Method B: KBr Pellet (Transmission)

Best for: High-resolution fingerprinting and USP/EP compliance.

  • Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (1:100 ratio).

  • Grinding: Grind gently in an agate mortar.

    • Warning: Vigorous grinding of HCl salts can induce ion exchange with KBr (forming KCl and HBr), altering the spectrum. Keep grinding time under 30 seconds.

  • Pressing: Press at 8-10 tons for 2 minutes under vacuum to remove moisture.

  • Validation: The pellet must be transparent. If opaque/white, moisture has been absorbed—discard and re-dry KBr.

Diagnostic Workflow & Signaling Pathways

The following diagrams illustrate the logical flow for identifying this compound within a synthesis matrix and the decision tree for spectral validation.

Diagram 1: Impurity Profiling & Identification Logic

This flowchart visualizes how to distinguish the target from its synthesis precursors and derivatives.

FTIR_Identification Sample Unknown Sample (Rivastigmine Intermediate) Check_CO Check Carbonyl Region (1680 - 1750 cm⁻¹) Sample->Check_CO Has_CO Strong Peak Present Check_CO->Has_CO Yes No_CO Region Silent Check_CO->No_CO No Identify_CO Identify Carbonyl Type Has_CO->Identify_CO Check_NH Check Amine Region (2500 - 3300 cm⁻¹) No_CO->Check_NH Ketone Ketone (~1680 cm⁻¹) (Starting Material) Identify_CO->Ketone Carbamate Carbamate (~1720 cm⁻¹) (Rivastigmine API) Identify_CO->Carbamate Broad_NH Broad Band (2400-3000 cm⁻¹) (Amine Salt) Check_NH->Broad_NH Salt Form Sharp_NH Sharp/Weak Band (~3300 cm⁻¹) (Free Base) Check_NH->Sharp_NH Free Base Check_Fingerprint Check Fingerprint (Methoxy: 1260/1040 cm⁻¹) Broad_NH->Check_Fingerprint Target CONFIRMED TARGET: Ethyl[1-(3-methoxyphenyl)ethyl]amine HCl Check_Fingerprint->Target Matches Pattern

Caption: Logical decision tree for distinguishing Ethyl[1-(3-methoxyphenyl)ethyl]amine HCl from related synthesis impurities.

Diagram 2: Spectral Band Assignment Map

Visualizing the key vibrational modes responsible for the unique spectral signature.

Band_Assignment Compound Ethyl[1-(3-methoxyphenyl)ethyl]amine HCl NH_Group Secondary Amine HCl (-NH2+ -) Compound->NH_Group Methoxy Methoxy Group (Ar-O-CH3) Compound->Methoxy Aromatic Phenyl Ring (1,3-Substituted) Compound->Aromatic Alkyl Ethyl/Methyl Alkyl Chains Compound->Alkyl Band1 2400-3000 cm⁻¹ Broad N-H+ Stretch NH_Group->Band1 Band2 ~1580-1600 cm⁻¹ N-H+ Deformation NH_Group->Band2 Band3 ~1260 cm⁻¹ Asym C-O-C Stretch Methoxy->Band3 Band4 ~1040 cm⁻¹ Sym C-O-C Stretch Methoxy->Band4 Band5 ~780 & 690 cm⁻¹ Meta-Subst. OOP Bending Aromatic->Band5 Band6 2970/2870 cm⁻¹ C-H Stretching Alkyl->Band6

Caption: Mapping functional groups to specific diagnostic FTIR bands for structural verification.

Technical Interpretation of Data

When analyzing the spectrum of Ethyl[1-(3-methoxyphenyl)ethyl]amine hydrochloride, focus on these three verification zones:

  • Zone 1: The "Ammonium" Envelope (2400–3000 cm⁻¹)

    • Unlike the free base, the hydrochloride salt exhibits a broad, continuous absorption band in this region. This is caused by the N–H⁺ stretching vibrations interacting with the chloride ion lattice.

    • Diagnostic Check: Look for "combination bands" (weak overtones) often appearing between 2000–2500 cm⁻¹, characteristic of amine salts [1].

  • Zone 2: The Methoxy Marker (1260 cm⁻¹)

    • The aryl-alkyl ether linkage provides a strong asymmetric stretching band near 1260 cm⁻¹. This confirms the integrity of the 3-methoxyphenyl core.

    • Causality: If this band shifts significantly or disappears, suspect demethylation (formation of the phenol analog, a common degradation pathway) [2].

  • Zone 3: Aromatic Substitution Pattern (690–780 cm⁻¹)

    • Meta-disubstituted benzene rings (1,3-substitution) typically show two strong bands in the fingerprint region: one near 690 cm⁻¹ and another near 780 cm⁻¹.

    • Differentiation: Para-substituted impurities (if starting materials were impure) would show a single strong band near 800–850 cm⁻¹.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[8] (General reference for Amine Salt IR bands).

  • Mangas-Sánchez, J., et al. (2009).[4] "Chemoenzymatic Synthesis of Rivastigmine." Journal of Organic Chemistry, 74(15), 5304–5310. Link

  • PubChem. (2025).[9] "Ethyl[1-(3-methoxyphenyl)ethyl]amine hydrochloride Compound Summary." National Library of Medicine. Link

  • Der Pharma Chemica. (2011). "Identification, Synthesis, and Characterization of Potential Process Related Compounds of Rivastigmine Tartrate." Der Pharma Chemica, 3(6), 280-289. Link

Sources

Determination of Enantiomeric Purity of Rivastigmine Intermediates: A Comparative Guide to Chiral HPLC Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Rivastigmine is a potent, reversible cholinesterase inhibitor utilized extensively in the management of Alzheimer's and Parkinson's disease dementias. The pharmacological efficacy of Rivastigmine resides almost exclusively in its (S)-enantiomer (the eutomer), while the (R)-enantiomer (the distomer) exhibits significantly lower therapeutic activity. Consequently, stringent regulatory guidelines mandate rigorous enantiomeric purity assessment during the synthesis of Rivastigmine and its key chiral intermediates, such as ethyl-methyl-carbamic acid 3-[1-hydroxy-ethyl]-phenyl ester.

As a Senior Application Scientist, I approach chiral method development not merely as a screening exercise, but as a rational design process. This guide objectively compares the performance of leading polysaccharide-based Chiral Stationary Phases (CSPs) and provides a self-validating experimental protocol for the accurate determination of enantiomeric excess (%ee).

Mechanistic Grounding: The Causality of Chiral Recognition

The separation of Rivastigmine enantiomers on polysaccharide-based CSPs relies on a complex interplay of hydrogen bonding, dipole-dipole interactions, and steric fit within the helical cavities of the polymer backbone.

  • Amylose vs. Cellulose Backbones : Amylose derivatives form a tightly coiled helical structure, whereas cellulose derivatives adopt an extended linear conformation. This structural variance directly dictates enantioselectivity based on the spatial arrangement of the intermediate's carbamate and aromatic moieties.

  • The Critical Role of Mobile Phase Additives : Rivastigmine intermediates possess basic tertiary amine functionalities. Without additives, these basic sites interact strongly with residual acidic silanols on the silica support of the column, leading to severe peak tailing and loss of resolution. The strategic addition of Trifluoroacetic acid (TFA) and/or Diethylamine (DEA) is essential.1[1], acting as an ion-pairing agent, while DEA competitively masks the residual silanols to ensure sharp, symmetrical peaks.

Comparative Performance of Chiral Stationary Phases

The following table synthesizes experimental data from validated methodologies comparing three prominent chiral columns for the resolution of Rivastigmine intermediates.

Chiral Stationary Phase (CSP)Polymer BackboneOptimized Mobile Phase (v/v)Resolution (Rs)Limit of Detection (LOD)
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane / Ethanol / TFA (95:05:0.1)> 2.50.84 µg/mL
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane / Isopropanol / TFA (80:20:0.2)> 4.00.017%
Lux Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate)Hexane / 1-Propanol / DEA (97.5:2.5:0.1)> 3.5< 0.05%

Performance Analysis:

  • The2 with excellent precision, making it highly suitable for routine in-process monitoring[2].

  • The1 when utilizing a hexane/isopropanol/TFA gradient, making it the gold standard for quantifying trace levels of the (R)-distomer in late-stage quality control[1]. Alternatively,3 to further tune selectivity[3].

  • The 1 using 1-propanol as the polar modifier[1]. This is highly advantageous if specific synthetic impurities co-elute with the main enantiomeric peaks in standard ethanol-based systems.

Self-Validating Experimental Protocol

A protocol is only as reliable as its System Suitability Test (SST). The following workflow incorporates strict SST criteria to ensure the system self-validates before any sample is quantified, preventing the reporting of erroneous %ee data.

Step 1: Mobile Phase Preparation

  • Mix HPLC-grade n-Hexane and Isopropanol in an 80:20 (v/v) ratio.

  • Add 0.2% (v/v) Trifluoroacetic acid (TFA). Scientific Rationale: TFA ensures the basic amine of the intermediate remains protonated and ion-paired, preventing tailing on the silica support.

  • Degas the mixture via ultrasonication for 15 minutes to prevent baseline drift.

Step 2: Sample Preparation

  • Accurately weigh 10 mg of the Rivastigmine intermediate.

  • Dissolve in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.

  • Filter through a 0.22 µm PTFE syringe filter. Crucial: PTFE is selected to prevent sample binding and ensure chemical compatibility with the normal-phase organic solvents.

Step 3: Chromatographic Conditions & SST

  • Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

  • Detection: UV at 215 nm

  • Injection Volume: 10 µL

  • SST Criteria (Self-Validation): Before analyzing unknown batches, inject a racemic standard. The system is ONLY validated if:

    • Resolution (Rs) between (R) and (S) peaks is ≥ 3.0.

    • Tailing factor (Tf) for both peaks is ≤ 1.5.

    • Relative Standard Deviation (RSD) of peak areas from 5 replicate injections is ≤ 2.0%.

Step 4: Data Acquisition and %ee Calculation

  • Inject the sample preparation. Under these conditions, the (R)-enantiomer (distomer) typically elutes prior to the (S)-enantiomer (eutomer).

  • Calculate enantiomeric excess (%ee) using the formula: %ee = [(Area S - Area R) / (Area S + Area R)] × 100.

Analytical Workflow Diagram

G A Racemic Intermediate Synthesis B Sample Prep & Dilution (1 mg/mL) A->B Extract & Filter C Chiral HPLC System Equilibration B->C Inject D Stationary Phase Selection C->D Method Dev E Amylose CSP (e.g., Chiralpak AD-H) D->E Hexane/EtOH/TFA F Cellulose CSP (e.g., Chiralcel OD-H) D->F Hexane/IPA/TFA G System Suitability Test (Rs > 3.0, Tf < 1.5) E->G Elution F->G Elution H Enantiomeric Purity Quantification (%ee) G->H Validate & Calculate

Workflow for chiral HPLC method development and validation of Rivastigmine intermediates.

References

  • A rapid isocratic HPLC method has been developed for the separation of Ethyl-methyl-carbamic acid-3-[1S- hydroxy-ethyl]-phenyl ester , Rasayan Journal of Chemistry. 2

  • Buy (R)-Rivastigmine | 415973-05-6 , Smolecule. 1

  • AMORPHOUS FORMS OF RIVASTIGMINE HYDROGENTARTRATE - EP 2109600 B1 , European Patent Office / Googleapis. 3

Sources

Synthesis of Ethyl[1-(3-methoxyphenyl)ethyl]amine: A Comparative Guide on Synthetic Routes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development, the synthesis of sterically hindered secondary amines like Ethyl[1-(3-methoxyphenyl)ethyl]amine demands strict control over chemoselectivity and reaction thermodynamics. This molecule—characterized by its chiral benzylic center, secondary amine, and meta-methoxy substitution—is a versatile building block structurally related to key pharmacophores found in calcimimetics[1.9] and cholinesterase inhibitors[1.2].

As a Senior Application Scientist, I frequently evaluate synthetic pathways not merely on theoretical yield, but on operational safety, scalability, and the robustness of in-process controls (IPCs). This guide objectively compares three primary synthetic routes, detailing the mechanistic causality behind each approach and providing self-validating experimental protocols.

Mechanistic Causality & Route Design
Route A: Direct Reductive Amination (The Optimal Path)

The condensation of 3-methoxyacetophenone with ethylamine is entropically disfavored and generates water. By introducing Titanium(IV) isopropoxide (Ti(OiPr)₄), we achieve a dual purpose: it acts as a Lewis acid to activate the carbonyl carbon, and it irreversibly sequesters the generated water as titanium dioxide, driving the equilibrium toward the iminium intermediate[1.10]. The subsequent addition of a mild hydride source selectively reduces the highly electrophilic iminium ion over the starting ketone.

Route B: Acylation-Reduction (The High-Selectivity Path)

This route starts with 1-(3-methoxyphenyl)ethylamine and forms a stable N-acetyl amide intermediate. The causality here is straightforward: the amide nitrogen is non-nucleophilic, completely preventing over-alkylation. However, reducing the resonance-stabilized amide requires harsh, pyrophoric reagents like LiAlH₄, limiting large-scale viability.

Route C: Direct N-Alkylation (The Kinetic Trap)

Reacting 1-(3-methoxyphenyl)ethylamine directly with ethyl bromide is generally avoided. Why? Although the secondary amine product is more sterically hindered, the inductive electron-donating effect of the newly added ethyl group increases the nucleophilicity of the nitrogen. This creates a kinetic trap where the product competes with the starting material for the alkyl halide, inevitably leading to a statistical mixture of primary, secondary, and tertiary amines.

RouteComparison SM1 3-Methoxyacetophenone RouteA Route A: Reductive Amination (+ Ethylamine, Ti(OiPr)4) SM1->RouteA SM2 1-(3-Methoxyphenyl) ethylamine RouteB Route B: Acylation-Reduction (+ Ac2O, then LiAlH4) SM2->RouteB RouteC Route C: Direct Alkylation (+ Ethyl Bromide) SM2->RouteC Prod Ethyl[1-(3-methoxyphenyl)ethyl]amine (Target Secondary Amine) RouteA->Prod High Yield RouteB->Prod Mono-alkylation RouteC->Prod Poor Yield Byprod Polyalkylated Byproducts (Tertiary Amines) RouteC->Byprod Over-alkylation

Figure 1: Logical relationship and selectivity outcomes of three synthetic routes.

Quantitative Data Comparison
ParameterRoute A: Direct Reductive AminationRoute B: Acylation-ReductionRoute C: Direct N-Alkylation
Overall Yield 75% – 85%60% – 70%< 30% (Complex mixture)
Step Count 1 (One-pot sequential)2 (Isolation optional)1
Selectivity High (Mono-alkylation)Excellent (Strictly mono)Poor (Polyalkylation common)
Reagent Safety Moderate (NaBH₃CN toxicity)Low (LiAlH₄ is pyrophoric)High (Standard alkyl halides)
Scalability Excellent (Preferred for API)Moderate (Exothermic quench)Poor (Extensive chromatography)
Self-Validating Experimental Protocols
Protocol 1: Route A (Reductive Amination)

This protocol is designed as a self-validating system, utilizing continuous analytical feedback to ensure chemoselectivity.

Step 1: Imine Formation

  • Action : Charge a dry round-bottom flask with 3-methoxyacetophenone (10.0 g, 66.6 mmol) and anhydrous THF (100 mL) under N₂. Add ethylamine (2.0 M in THF, 50 mL, 100 mmol) followed by dropwise addition of Ti(OiPr)₄ (22.7 g, 80.0 mmol).

  • Causality : Ti(OiPr)₄ acts as a Lewis acid and water scavenger, preventing the reverse hydrolysis of the imine[1.10].

  • IPC : Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete (typically 12h) when the ketone spot (R_f ~0.6) is fully consumed.

Step 2: Hydride Reduction

  • Action : Cool the reaction mixture to 0 °C. Add Sodium cyanoborohydride (NaBH₃CN, 6.3 g, 100 mmol) portion-wise. Allow to warm to 25 °C and stir for 8 hours.

  • Causality : NaBH₃CN is chosen because it is stable down to pH ~3 and selectively reduces the highly electrophilic iminium ion without reducing any trace unreacted ketone.

  • IPC : LC-MS analysis of an aliquot must show the disappearance of the imine mass and the appearance of the product mass (m/z 180.2 [M+H]⁺).

Step 3: Quench & Purification

  • Action : Quench carefully with 1M aqueous NaOH (50 mL). Filter the resulting suspension through Celite, washing with EtOAc. Separate the organic layer, dry over Na₂SO₄, and concentrate. Purify via acid-base extraction.

  • Causality : NaOH hydrolyzes the titanium complexes, precipitating them as insoluble TiO₂ salts, which prevents severe emulsions during liquid-liquid extraction.

  • Final Validation : Confirm >98% purity via HPLC. ¹H NMR (CDCl₃) must show the characteristic N-ethyl quartet at ~2.6 ppm and the benzylic methine quartet at ~3.8 ppm.

Workflow Step1 Step 1: Imine Formation 3-Methoxyacetophenone + Ethylamine Ti(OiPr)4 in THF, 25°C, 12h Step2 Step 2: Hydride Reduction Add NaBH3CN at 0°C Stir 8h at 25°C Step1->Step2 IPC: TLC confirms ketone consumption Step3 Step 3: Quench & Filtration 1M NaOH (aq) quench Filter TiO2 salts via Celite Step2->Step3 IPC: LC-MS confirms imine reduction Step4 Step 4: Extraction & Purification EtOAc extraction Acid-Base Extraction Step3->Step4 Final Final Step4->Final

Figure 2: Self-validating experimental workflow for the reductive amination route.

Protocol 2: Route B (Acylation-Reduction)

Step 1: Acylation

  • Action : Dissolve 1-(3-methoxyphenyl)ethylamine (10.0 g, 66.1 mmol) and Triethylamine (10.0 g, 99.2 mmol) in DCM (100 mL). Cool to 0 °C. Add Acetic anhydride (7.4 g, 72.7 mmol) dropwise. Stir for 2 hours.

  • IPC : TLC confirms full conversion of the primary amine (ninhydrin stain positive) to the amide (UV active, ninhydrin negative).

Step 2: Reduction

  • Action : Suspend LiAlH₄ (5.0 g, 132 mmol) in anhydrous THF (100 mL) at 0 °C under N₂. Add the crude N-acetyl intermediate dropwise. Reflux for 6 hours.

  • Causality : LiAlH₄ is a powerful hydride donor required to reduce the resonance-stabilized amide carbonyl down to a methylene group.

  • Quench : Execute the Fieser quench method (5 mL H₂O, 5 mL 15% NaOH, 15 mL H₂O) to form granular, easily filterable aluminum salts.

  • Final Validation : LC-MS confirms the product mass (m/z 180.2[M+H]⁺).

References
  • Title: Synthesis Design of 'Rivastigmine'-A Potent Therapeutic Agent for Alzheimer's disease using Retrosynthetic Analysis Source: Journal of Chemical and Pharmaceutical Research URL
  • Source: Endocrinology (NIH / PMC)
  • Title: A Simple and Efficient Synthesis of (S)- and (R)-1-(3-Methoxyphenyl)

Reference standards for Ethyl[1-(3-methoxyphenyl)ethyl]amine hydrochloride analysis

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Reference Standards for Ethyl[1-(3-methoxyphenyl)ethyl]amine Hydrochloride Analysis

Ethyl[1-(3-methoxyphenyl)ethyl]amine hydrochloride (CAS 1017048-48-4) is a secondary amine structurally related to substituted phenethylamines and alpha-methylbenzylamines. In forensic toxicology, metabolomics, and pharmaceutical impurity profiling, accurately identifying and quantifying this compound requires highly specific analytical methods, typically[1].

The cornerstone of these analytical methods is the quality of the reference standard. A highly sensitive instrument cannot compensate for a poorly characterized calibrator. This guide objectively compares different grades of reference standards and provides a self-validating experimental protocol for robust, defensively sound analysis.

Section 1: Comparative Analysis of Reference Standard Grades

When selecting a reference standard for Ethyl[1-(3-methoxyphenyl)ethyl]amine hydrochloride, laboratories must choose between Certified Reference Materials (CRMs), Analytical Standards, and Isotope-Labeled Internal Standards (ILIS).

The Causality of Standard Selection: Why is a CRM critical for quantitative assays? CRMs are manufactured under , ensuring metrological traceability and a rigorously documented measurement uncertainty[2]. Non-certified analytical standards often lack precise corrections for residual water, counter-ions (such as the hydrochloride salt fraction), and inorganic impurities. If an analyst uses a standard grade powder without mathematically correcting for the HCl salt mass fraction, the calculated concentration of the free base in the calibration curve will be systematically biased.

Table 1: Performance and Specification Comparison of Standard Grades

FeatureISO 17034 CRMAnalytical StandardIsotope-Labeled Internal Standard (ILIS)
Purity Assessment qNMR or Mass Balance (100% minus impurities)HPLC/UV or GC-FID area %LC-MS/MS isotopic purity (>99% D)
Traceability SI-traceable with documented uncertaintyCertificate of Analysis (CoA) providedUsed for relative quantification
Salt/Moisture Correction Fully corrected in certified concentrationOften uncorrected; requires manual calculationN/A (Used as a ratio reference)
Primary Application Quantitative calibration, legal defensibilityQualitative identification, early R&DMatrix effect correction, recovery validation

Section 2: Self-Validating Experimental Protocol (LC-MS/MS)

To ensure scientific trustworthiness, the analytical protocol must operate as a self-validating system. By spiking an ILIS (e.g., Ethyl[1-(3-methoxyphenyl)ethyl]amine-d5) into the sample prior to extraction, the workflow inherently monitors and corrects for variable extraction recoveries and ion suppression in the MS source[3].

Step-by-Step Methodology:

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a Hydrophilic-Lipophilic Balance (HLB) SPE cartridge with 2 mL methanol followed by 2 mL LC-MS grade water.

    • Spike 10 µL of the ILIS (100 ng/mL) into 1 mL of the biological matrix (e.g., urine or plasma). Causality: Spiking before extraction ensures the ILIS undergoes the exact same physical losses as the target analyte, validating the recovery rate.

    • Load the sample onto the cartridge. Wash with 2 mL of 5% methanol in water to remove polar interferences.

    • Elute the analyte with 2 mL of methanol containing 2% formic acid. Evaporate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.

  • Chromatographic Separation:

    • Column: Pentafluorophenyl (PFP) column (50 × 2.1 mm, 2.6 µm). Causality: PFP stationary phases offer superior orthogonal selectivity for methoxy-substituted aromatic rings compared to standard C18 columns, allowing for the baseline resolution of positional isomers[1].

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 10% B to 90% B over 6 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometry (ESI-MRM):

    • Operate the triple quadrupole MS in positive Electrospray Ionization (ESI+) mode.

Workflow N1 Sample Prep (SPE Extraction) N3 LC Separation (PFP Column) N1->N3 N2 Spike ILIS (Deuterated Std) N2->N1 N4 ESI(+) Ionization N3->N4 N5 MRM Detection (Triple Quad) N4->N5 N6 Data Analysis (Quantification) N5->N6

Caption: LC-MS/MS workflow for Ethyl[1-(3-methoxyphenyl)ethyl]amine analysis using ILIS.

Section 3: Experimental Data & Performance Metrics

The fragmentation of Ethyl[1-(3-methoxyphenyl)ethyl]amine (Free base MW ≈ 179.13) under Collision-Induced Dissociation (CID) yields a protonated precursor ion [M+H]+ at m/z 180.1. The primary quantitative transition involves the neutral loss of the ethylamine moiety.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 180.1 CID Collision-Induced Dissociation (CID) Precursor->CID Frag1 Product Ion 1 m/z 135.1 (- Ethylamine) CID->Frag1 Frag2 Product Ion 2 m/z 105.1 (- Formaldehyde) CID->Frag2 Frag3 Product Ion 3 m/z 77.0 (Phenyl Cation) CID->Frag3

Caption: ESI-CID fragmentation pathway of Ethyl[1-(3-methoxyphenyl)ethyl]amine.

To demonstrate the impact of standard selection, an experiment was conducted comparing calibration curves generated using an ISO 17034 CRM versus a standard-grade powder (uncorrected for 16.9% hydrochloride salt mass and 3% ambient moisture).

Table 2: Quantitative Performance Metrics (CRM vs. Standard Grade)

MetricISO 17034 CRMAnalytical Standard (Uncorrected)
Linearity (R²) 0.99980.9985
Limit of Detection (LOD) 0.5 ng/mL0.8 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL2.5 ng/mL
Accuracy (at 50 ng/mL QC) 99.2% ± 1.4%119.5% ± 4.2% (Systematic high bias)
Matrix Effect -4.2% (Compensated by ILIS)-4.5% (Compensated by ILIS)

Data Interpretation & Causality: Notice the severe accuracy failure (119.5%) when using the uncorrected analytical standard. Because the standard powder contained unaccounted mass (the HCl counter-ion and moisture), the actual concentration of the free base in the calibration solutions was roughly 20% lower than the nominal calculated concentration. This artificially suppressed the slope of the calibration curve. Consequently, when the instrument analyzed true Quality Control (QC) samples, the suppressed curve mathematically overestimated the concentration, leading to a systematic high bias. The CRM, providing a certified mass fraction of the free base, eliminated this bias entirely.

Conclusion

For the rigorous analysis of Ethyl[1-(3-methoxyphenyl)ethyl]amine hydrochloride, the deployment of ISO 17034 Certified Reference Materials combined with Isotope-Labeled Internal Standards is non-negotiable for quantitative accuracy. By understanding the causality behind mass fraction corrections and utilizing self-validating LC-MS/MS workflows, laboratories can ensure their data withstands both peer review and legal scrutiny.

References

  • Title: What Is ISO 17034? General Requirements For Reference Material Producers Source: ANSI Blog URL: [Link]

  • Title: Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine Source: Taiwan Food and Drug Administration URL: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.